5-Bromo-2-(pyrrolidin-1-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCTGBLQDZPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585969 | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210963-93-2 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic building block, 5-Bromo-2-(pyrrolidin-1-yl)pyridine. This compound is of significant interest to researchers in medicinal chemistry and drug development as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions, making it a valuable scaffold in the design of complex molecules, including kinase inhibitors and other biologically active compounds.[1][2]
Core Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 210963-93-2 | [3] |
| Molecular Formula | C₉H₁₁BrN₂ | [4][5] |
| Molecular Weight | 227.10 g/mol | [4][5] |
| Appearance | Solid | [4] |
| InChI | 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | [4] |
| SMILES | Brc1ccc(nc1)N2CCCC2 | [4] |
| Property | Value | Notes |
| Boiling Point | 318.3 ± 27.0 °C | at 760 mmHg |
| Flash Point | 146.3 ± 23.7 °C | N/A |
| Density | 1.5 ± 0.1 g/cm³ | N/A |
| Refractive Index | 1.597 | N/A |
| Vapor Pressure | 0 mmHg | at 25 °C |
Safety and Handling
Based on available data, this compound is classified with the following hazards:
| Hazard Classification | Code |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Hazard Class | Acute Toxicity, Oral (Category 4) |
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area.
Experimental Protocols
While specific experimental protocols for the determination of all physical properties of this compound are not detailed in the literature, a general methodology for its synthesis and characterization can be adapted from protocols for similar brominated pyridine derivatives.
General Synthesis of Brominated Pyridine Derivatives
The synthesis of brominated pyridine derivatives often involves the electrophilic aromatic substitution of a pyridine precursor. A common method is the bromination of an aminopyridine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF).[6]
-
Reaction Setup: A solution of the starting aminopyridine in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Brominating Agent: A solution of NBS in DMF is added dropwise to the cooled aminopyridine solution, maintaining a low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up and Purification: The reaction mixture is typically quenched with water to precipitate the crude product. The solid is then filtered, washed, and can be further purified by recrystallization or column chromatography to yield the final product.[6]
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Applications in Drug Discovery Workflow
This compound is a valuable building block in drug discovery, primarily due to the reactivity of the bromine substituent in cross-coupling reactions. This allows for the facile introduction of various molecular fragments to the pyridine core, enabling the synthesis of diverse compound libraries for biological screening.
The following diagram illustrates a generalized workflow for the use of a brominated pyridine derivative in the synthesis of potential drug candidates via a Suzuki cross-coupling reaction.
Caption: A generalized workflow illustrating the use of this compound in a Suzuki cross-coupling reaction to generate novel compounds for subsequent biological screening in a drug discovery program.
This workflow highlights the strategic importance of halogenated heterocyclic building blocks like this compound in the efficient construction of diverse molecular architectures for the discovery of new medicines.[7]
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 210963-93-2 [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: 5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS: 210963-93-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-(pyrrolidin-1-yl)pyridine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications in the development of therapeutic agents, with a focus on its role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Core Compound Data
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a pyridine ring, a reactive bromine atom, and a pyrrolidine moiety.
| Property | Value | Reference |
| CAS Number | 210963-93-2 | |
| Molecular Formula | C₉H₁₁BrN₂ | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 318.3 ± 27.0 °C at 760 mmHg | |
| InChI | 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | [1] |
| SMILES | Brc1ccc(nc1)N2CCCC2 | [1] |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.
| Hazard Statement | Code |
| Acute toxicity, Oral | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,5-dibromopyridine with pyrrolidine.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq) and a base, typically potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Application in the Synthesis of IRAK4 Inhibitors via Suzuki-Miyaura Coupling
This compound is a key precursor for the synthesis of IRAK4 inhibitors. The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
Workflow for IRAK4 Inhibitor Intermediate Synthesis:
Detailed Protocol (General):
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[2]
-
Reaction Conditions: Stir the mixture at room temperature for a short period under an inert atmosphere (e.g., nitrogen or argon), then heat to a temperature between 85°C and 95°C for several hours (typically >15 hours).[2] Monitor the reaction for the disappearance of the starting material.[2]
-
Work-up: After cooling to room temperature, filter the reaction mixture and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the 5-aryl-2-(pyrrolidin-1-yl)pyridine derivative.
Role in Signaling Pathways: IRAK4 Inhibition
IRAK4 is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines.[3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[3]
This compound is a key building block for the synthesis of small molecule inhibitors that target the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling.[3]
TLR/IL-1R Signaling Pathway and IRAK4 Inhibition:
Spectroscopic Data
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Pyrrolidine CH₂ | ~1.9-2.0 | m |
| Pyrrolidine CH₂-N | ~3.4-3.5 | t |
| Pyridine H-3 | ~6.3-6.4 | d |
| Pyridine H-4 | ~7.4-7.5 | dd |
| Pyridine H-6 | ~8.1-8.2 | d |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| Pyrrolidine CH₂ | ~25.5 |
| Pyrrolidine CH₂-N | ~46.8 |
| Pyridine C-5 (C-Br) | ~107.2 |
| Pyridine C-3 | ~108.0 |
| Pyridine C-4 | ~140.5 |
| Pyridine C-6 | ~148.0 |
| Pyridine C-2 (C-N) | ~158.5 |
References
5-Bromo-2-(pyrrolidin-1-yl)pyridine molecular weight and formula
Technical Data Sheet: 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Research Use Only.
Chemical Identification
This document provides a technical overview of the core physicochemical properties of this compound, a heterocyclic compound often utilized as a building block in pharmaceutical and chemical research.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5-Bromo-2-(1-pyrrolidinyl)pyridine |
| CAS Number | 210963-93-2[1] |
| MDL Number | MFCD07781213[2] |
Core Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These properties are calculated based on its elemental composition and structure.
| Property | Value | Unit |
| Molecular Formula | C₉H₁₁BrN₂[1][2] | - |
| Molecular Weight | 227.10[2] | g/mol |
| Exact Mass | 227.1 | Da |
Logical Relationship of Chemical Properties
The following diagram illustrates the logical flow from the chemical's nomenclature to its empirical formula and resulting molecular weight.
Experimental Protocols
The determination of the molecular formula and weight for a known compound like this compound is typically confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the primary method to confirm the elemental composition and exact mass, thereby verifying the molecular formula.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage of Carbon, Hydrogen, and Nitrogen, providing empirical formula data that corroborates the molecular formula.
A detailed, novel experimental protocol for this specific compound is not provided as its properties are well-established and determined through routine analytical chemistry workflows.
Signaling Pathways and Biological Activity
This compound is a chemical intermediate. As such, it is not typically associated with a specific biological signaling pathway. Its utility lies in its role as a precursor or fragment in the synthesis of more complex, biologically active molecules. Therefore, a signaling pathway diagram is not applicable. Researchers in drug development may incorporate this moiety into larger molecules designed to target specific biological pathways.
References
Spectroscopic Profile of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring the necessary data. The included data tables are illustrative examples based on the analysis of structurally similar compounds and predictive methods.
Data Presentation
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the structural elucidation of this compound.
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.2 | d | ~2.5 | 1H | H-6 (Pyridine) |
| ~7.5 | dd | ~8.8, 2.5 | 1H | H-4 (Pyridine) |
| ~6.3 | d | ~8.8 | 1H | H-3 (Pyridine) |
| ~3.4 | t | ~6.5 | 4H | N-CH₂ (Pyrrolidine) |
| ~1.9 | m | ~6.5 | 4H | CH₂ (Pyrrolidine) |
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~108 | C-3 (Pyridine) |
| ~106 | C-5 (Pyridine) |
| ~46 | N-CH₂ (Pyrrolidine) |
| ~25 | CH₂ (Pyrrolidine) |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Ion |
| 227 | ~98 | [M (⁷⁹Br)]⁺ |
| 229 | 100 | [M (⁸¹Br)]⁺ |
| 198 | Moderate | [M - C₂H₅]⁺ |
| 171 | Moderate | [M - C₄H₇]⁺ |
| 148 | Low | [M - Br]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2950 | Medium | Aliphatic C-H Stretch |
| ~1580-1600 | Strong | C=C Aromatic Ring Stretch |
| ~1450-1500 | Strong | C=C Aromatic Ring Stretch |
| ~1250-1350 | Strong | C-N Stretch |
| ~800-850 | Strong | C-H Out-of-plane Bend |
| ~600-700 | Medium | C-Br Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition :
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard proton pulse sequence is used.
-
The spectral width is set to cover a range of approximately 0-10 ppm.
-
A sufficient number of scans (typically 8-32) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width is set to cover a range of approximately 0-160 ppm.
-
A larger number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Data Acquisition (ESI-MS) :
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode.
-
The capillary voltage, drying gas flow rate, and nebulizer pressure are optimized to achieve a stable signal.[1]
-
Mass spectra are acquired over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Acquisition (EI-MS) :
-
For volatile samples, the compound can be introduced into the ion source after heating in an evacuated chamber.[2]
-
The sample is ionized by a beam of electrons.
-
The resulting fragments are separated by their mass-to-charge ratio. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) : As this compound is a solid, several methods can be employed:
-
KBr Pellet Method : 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Thin Solid Film Method : The solid is dissolved in a suitable volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[4]
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.
-
The prepared sample is placed in the instrument's sample compartment.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
References
- 1. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characteristics of 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Due to the limited availability of public, experimentally-derived spectral data for this specific compound, the following sections present predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of structurally related compounds. This guide also outlines a comprehensive, standard experimental protocol for the acquisition of such data and includes workflow visualizations to aid in conceptual understanding.
Predicted ¹H and ¹³C NMR Data
The chemical shifts for this compound are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the pyrrolidine group on the pyridine ring. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.15 | d | ~ 2.5 | H-6 (Pyridine) |
| ~ 7.50 | dd | ~ 9.0, 2.5 | H-4 (Pyridine) |
| ~ 6.25 | d | ~ 9.0 | H-3 (Pyridine) |
| ~ 3.45 | t | ~ 6.5 | H-2', H-5' (Pyrrolidine, -NCH₂) |
| ~ 1.95 | m | ~ 6.5 | H-3', H-4' (Pyrrolidine, -CH₂) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | C-2 (Pyridine) |
| ~ 149.0 | C-6 (Pyridine) |
| ~ 140.0 | C-4 (Pyridine) |
| ~ 108.0 | C-3 (Pyridine) |
| ~ 106.0 | C-5 (Pyridine) |
| ~ 46.5 | C-2', C-5' (Pyrrolidine, -NCH₂) |
| ~ 25.5 | C-3', C-4' (Pyrrolidine, -CH₂) |
Disclaimer: The data presented in Tables 1 and 2 are predicted values. Actual experimental results may vary based on solvent, concentration, and instrument calibration.
Structural and Workflow Diagrams
To visualize the molecule and the process of its analysis, the following diagrams are provided.
Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine from 2,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine from 2,5-dibromopyridine, a key transformation in the development of various pharmaceutical and agrochemical compounds. This document provides a comparative analysis of the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. Detailed experimental protocols, quantitative data from analogous reactions, and workflow diagrams are presented to facilitate practical application in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules with potential biological activity. Its synthesis from the readily available 2,5-dibromopyridine presents a regioselectivity challenge. The electron-deficient nature of the pyridine ring, further accentuated by the two bromine substituents, activates both the C2 and C5 positions for nucleophilic attack. However, literature suggests that the C2 position is generally more susceptible to substitution, a preference that can be exploited for selective synthesis.[1]
This guide will explore two powerful methods to achieve this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the bromide at the C2 position by pyrrolidine. This method is often favored for its simplicity and the absence of a metal catalyst.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[2] This method is renowned for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr.[3]
Comparative Data on Synthetic Methodologies
While specific quantitative data for the direct synthesis of this compound from 2,5-dibromopyridine is not extensively reported, the following tables summarize typical reaction conditions and yields for analogous transformations involving the amination of bromopyridines. This data provides a strong foundation for the development of an optimized protocol for the target synthesis.
Table 1: Comparison of General Reaction Conditions
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium-based (e.g., Pd2(dba)3, Pd(OAc)2) |
| Ligand | None | Phosphine-based (e.g., BINAP, Xantphos, DavePhos) |
| Base | Strong, non-nucleophilic base (e.g., NaH, K2CO3) or excess amine | Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Anhydrous, non-polar (e.g., Toluene, Dioxane) |
| Temperature | Typically elevated (100-180 °C) | Generally milder (80-120 °C) |
| Reaction Time | 12-48 hours | 4-24 hours |
Table 2: Reported Yields for Analogous Amination of Bromopyridines
| Starting Material | Amine | Method | Yield (%) | Reference |
| 2-Bromopyridine | Volatile secondary amines | Buchwald-Hartwig | Good to excellent | [4] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various amines | Buchwald-Hartwig | High (regioselective at C2) | [1] |
| 2-Bromopyridines | Volatile amines | Buchwald-Hartwig | Not specified | [5] |
| 2,6-Dibromopyridine | Primary alkylamines | Microwave-assisted SNAr | ~7g isolated yield (mono-amination) | [6] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound via both SNAr and Buchwald-Hartwig amination. Researchers should note that optimization of these conditions may be necessary to achieve optimal yields and purity.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the general principles of SNAr reactions on electron-deficient heteroaromatic systems.
Reagents and Materials:
-
2,5-Dibromopyridine
-
Pyrrolidine
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) or carefully add sodium hydride (1.2 eq) in portions at 0 °C.
-
Add pyrrolidine (1.2-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Method B: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for palladium-catalyzed amination of aryl halides.[2]
Reagents and Materials:
-
2,5-Dibromopyridine
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd2(dba)3 (0.01-0.05 eq) and BINAP or Xantphos (0.02-0.10 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene or dioxane, followed by 2,5-dibromopyridine (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 4-18 hours, with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and a key reaction mechanism.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The synthesis of this compound from 2,5-dibromopyridine can be effectively achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. The provided protocols, based on established chemical principles and analogous reactions, offer a robust starting point for researchers in the field. Further optimization of the reaction parameters is encouraged to maximize yield and purity for specific applications.
References
- 1. Page loading... [guidechem.com]
- 2. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2-(pyrrolidin-1-yl)pyridine, a valuable building block in pharmaceutical and agrochemical research. The document details the necessary starting materials, reaction conditions, and experimental protocols for the two most prevalent synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Core Synthetic Pathways and Starting Materials
The synthesis of this compound predominantly commences from a dihalogenated pyridine precursor, most commonly 2,5-dibromopyridine or 5-bromo-2-chloropyridine , and pyrrolidine . The choice between these starting materials and the synthetic route employed depends on factors such as desired yield, purity, and scalability.
Table 1: Key Starting Materials and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | Pyridine precursor |
| 5-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | Pyridine precursor |
| Pyrrolidine | C₄H₉N | 71.12 | Amine nucleophile |
| This compound | C₉H₁₁BrN₂ | 227.10 | Final Product |
Synthesis of the Precursor: 2,5-Dibromopyridine
A common precursor for the synthesis of this compound is 2,5-dibromopyridine. This intermediate can be synthesized from 2-aminopyridine through a two-step process involving bromination followed by a Sandmeyer reaction.[1]
Experimental Protocol: Synthesis of 2,5-Dibromopyridine
Step 1: Synthesis of 2-amino-5-bromopyridine
-
2-aminopyridine is reacted with a brominating agent such as N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Sandmeyer Reaction to 2,5-dibromopyridine
-
To a cooled solution (0-10 °C) of 2-amino-5-bromopyridine in aqueous hydrogen bromide (48%), bromine is added.
-
A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 10 °C.[2]
-
After the reaction is complete, the mixture is neutralized with a sodium hydroxide solution.
-
The product, 2,5-dibromopyridine, is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified.[2] A total yield of approximately 83% can be achieved from 2-aminopyridine.[1]
Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)
The direct reaction of a 5-bromo-2-halopyridine with pyrrolidine represents a straightforward approach to this compound. The greater electrophilicity of the C2 position on the pyridine ring, enhanced by the electron-withdrawing nature of the nitrogen atom, facilitates the selective substitution of the halogen at this position.
General Reaction Scheme:
-
5-Bromo-2-halopyridine + Pyrrolidine → this compound + HX
This reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: SNAr Synthesis of this compound
-
In a reaction vessel, dissolve 2,5-dibromopyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Add pyrrolidine (1.0-1.5 eq.) and a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.).
-
Heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The mixture is then worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Table 2: Representative Conditions for SNAr Reactions
| Parameter | Condition |
| Starting Material | 2,5-Dibromopyridine or 5-Bromo-2-chloropyridine |
| Nucleophile | Pyrrolidine |
| Solvent | Polar aprotic (e.g., DMF, DMSO) |
| Base | Inorganic (e.g., K₂CO₃) or Organic (e.g., Et₃N) |
| Temperature | 80-150 °C |
| Reaction Time | Typically 4-24 hours (monitor by TLC/LC-MS) |
Synthetic Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and offers a milder alternative to traditional SNAr reactions.[4] This method is particularly useful for less reactive aryl halides.
General Reaction Scheme:
-
5-Bromo-2-halopyridine + Pyrrolidine --(Pd catalyst, Ligand, Base)--> this compound
The success of this reaction is highly dependent on the choice of the palladium catalyst, phosphine ligand, base, and solvent.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
The following is a general protocol adapted from established methodologies for similar bromopyridine substrates.[4][5]
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., cesium carbonate or sodium tert-butoxide).
-
Add 5-bromo-2-chloropyridine or 2,5-dibromopyridine (1.0 eq.) and pyrrolidine (1.1-1.5 eq.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Starting Material | 2,5-Dibromopyridine or 5-Bromo-2-chloropyridine |
| Amine | Pyrrolidine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, or other suitable phosphine ligands |
| Base | Cs₂CO₃ or NaOtBu |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Reaction Time | Typically 12-24 hours (monitor by TLC/LC-MS) |
Visualizing the Synthetic Workflows
To further elucidate the synthetic processes, the following diagrams illustrate the logical flow of the key experimental procedures.
References
In-Depth Technical Guide: Crystal Structure Analysis of a 5-Bromopyridine Derivative
Disclaimer: Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Therefore, this guide presents a comprehensive crystal structure analysis of a closely related analogue, N-(5-Bromopyridin-2-yl)acetamide , for which detailed crystallographic data is available. This analysis serves as a representative example of the methodologies and data presentation expected for the crystal structure determination of substituted pyridine compounds.
Introduction
The structural elucidation of substituted pyridine derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, intermolecular interactions, and packing efficiency. This guide details the crystal structure analysis of N-(5-Bromopyridin-2-yl)acetamide, a structural analogue of this compound.
Experimental Methodology
The experimental workflow for determining the crystal structure of a small molecule like N-(5-Bromopyridin-2-yl)acetamide typically involves synthesis, crystallization, and X-ray diffraction data collection and refinement.
Synthesis and Crystallization
The synthesis of N-(5-Bromopyridin-2-yl)acetamide involves the acetylation of 2-amino-5-bromopyridine. A general procedure is as follows:
-
Acetylation: 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride or dichloromethane.
-
Reaction: Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.
-
Stirring: The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with water or an aqueous bicarbonate solution. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα). The diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
The following diagram illustrates the general experimental workflow:
Crystallographic Data and Structure Refinement
The crystal structure of N-(5-Bromopyridin-2-yl)acetamide was determined at 296 K.[1] The asymmetric unit contains two independent molecules.[1]
| Parameter | Value [1] |
| Empirical Formula | C₇H₇BrN₂O |
| Formula Weight | 215.06 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0014 (3) |
| b (Å) | 8.7232 (6) |
| c (Å) | 23.0626 (18) |
| α (°) | 82.127 (1) |
| β (°) | 86.897 (1) |
| γ (°) | 85.932 (1) |
| Volume (ų) | 794.60 (10) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.797 |
| Absorption Coefficient (mm⁻¹) | 5.11 |
| F(000) | 424 |
| Refinement Parameter | Value [1] |
| R[F² > 2σ(F²)] | 0.035 |
| wR(F²) | 0.088 |
| Goodness-of-fit on F² | 1.03 |
| Data / restraints / parameters | 2801 / 0 / 209 |
| Largest diff. peak and hole (e.Å⁻³) | 0.43 and -0.42 |
Molecular and Crystal Structure
The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide consists of two independent molecules.[1] The pyridine rings in both molecules are essentially planar.[1] The dihedral angles between the pyridine ring and the acetamide group are 7.27 (11)° and 8.46 (11)° for the two independent molecules.[1]
In the crystal structure, the molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds.[1] These interactions form chains of molecules within the crystal lattice.[1]
The following diagram illustrates the relationship between the key steps in structure determination:
Conclusion
This technical guide has outlined the process of crystal structure analysis using N-(5-Bromopyridin-2-yl)acetamide as a representative example for this compound. The detailed experimental protocols and tabulated crystallographic data provide a comprehensive overview for researchers and scientists in the field of drug development and chemical crystallography. The definitive determination of the three-dimensional structure through X-ray diffraction is an indispensable tool for understanding structure-property relationships in novel chemical entities.
References
Navigating the Solubility of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide for Drug Development Professionals
Introduction
5-Bromo-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative of interest to researchers and scientists in the field of drug discovery and development. As with any active pharmaceutical ingredient (API), understanding its solubility in various organic solvents is a critical first step. This parameter significantly influences reaction kinetics, purification strategies, and the ultimate formulation of a drug product. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a relevant biological pathway to contextualize its potential applications.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a framework for its empirical determination based on established chemical principles and laboratory methods.
Predicted Solubility Profile
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is expected to be limited.
Quantitative Solubility Determination
The absence of readily available quantitative data necessitates a structured experimental approach to determine the precise solubility of this compound in various organic solvents. The following table can be populated by researchers following the detailed experimental protocol provided in the subsequent section.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Isopropanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Isothermal Equilibrium Method
The following is a generalized protocol for the experimental determination of the solubility of a solid compound like this compound. This method is designed to achieve thermodynamic equilibrium, providing reliable and reproducible solubility data.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a known volume of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Calculation:
-
The determined concentration represents the solubility of this compound in that specific solvent at the experimental temperature.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram illustrates the general workflow for this experimental procedure.
Caption: A generalized workflow for the experimental determination of solubility.
Biological Context: A Plausible Signaling Pathway
While the specific biological targets of this compound are not defined in the available literature, its structural similarity to other aminopyridines, such as 4-aminopyridine, suggests potential activity as a potassium channel blocker. Aminopyridines are known to inhibit voltage-gated potassium (Kv) channels.[2][3] This mechanism of action is relevant in various neurological conditions.[3]
In demyelinated neurons, the exposure of Kv channels along the axon impairs the transmission of action potentials.[2] By blocking these channels, aminopyridine derivatives can enhance signal transduction.[2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for an aminopyridine derivative.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for professionals in drug development. While quantitative data is currently sparse, the provided experimental protocol offers a robust method for its determination. The exploration of a plausible biological mechanism, based on structurally similar compounds, highlights the potential therapeutic relevance of this molecule. The generation of precise solubility data is a critical next step in unlocking the full potential of this compound in the drug discovery pipeline.
References
An In-depth Technical Guide to the Purity Assessment of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS No. 210963-93-2), a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such building blocks is critical for the safety, efficacy, and reproducibility of active pharmaceutical ingredient (API) manufacturing. This document outlines detailed experimental protocols for identity confirmation and purity determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Compound Identification and Properties
-
Chemical Name: this compound[1]
-
Molecular Formula: C₉H₁₁BrN₂[1]
-
Molecular Weight: 227.10 g/mol [2]
-
Structure:
Caption: Chemical structure of this compound.
Analytical Workflow for Purity Assessment
A multi-step analytical approach is recommended to ensure the comprehensive evaluation of this compound. The workflow begins with identity confirmation and proceeds to quantitative purity analysis and impurity identification.
Caption: General workflow for the purity assessment of this compound.
Quantitative Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of non-volatile organic compounds like substituted pyridines.[3] A reversed-phase method is typically employed to separate the main compound from potential process-related impurities and degradation products.
Representative HPLC Data
The following table summarizes hypothetical results from an HPLC purity analysis.
| Component | Retention Time (min) | Area % | Identification |
| Impurity 1 | 4.5 | 0.15 | 2,5-Dibromopyridine (Starting Material) |
| Impurity 2 | 6.8 | 0.25 | 2-(Pyrrolidin-1-yl)pyridine (Hydrodehalogenated) |
| Main Peak | 9.2 | 99.50 | This compound |
| Impurity 3 | 11.5 | 0.10 | Unknown |
Experimental Protocol: HPLC Purity Determination
This protocol is adapted from established methods for similar pyridine derivatives.[3][4]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not exceed 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.
-
Impurity Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities. It provides structural information that complements the quantitative data from HPLC. The analysis of related pyrrolidinophenone compounds by GC-MS has been well-documented.[5][6]
Representative GC-MS Data
| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity Structure |
| 6.8 | 148.10 (M+) | 2-(Pyrrolidin-1-yl)pyridine |
| 8.1 | 235.89 (M+) | 2,5-Dibromopyridine |
| 9.2 | 227.01 (M+), 229.01 (M+2) | This compound |
Note: The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) results in M+ and M+2 peaks of nearly equal intensity, which is a key diagnostic feature.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Mode: Full Scan.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Analyze the mass spectrum of each eluted peak and compare it with spectral libraries (e.g., NIST, Wiley) and the fragmentation pattern of the main compound to identify potential impurities.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. While specific spectral data for this exact compound is not widely published, data from analogous structures can be used to predict the expected chemical shifts.[7][8][9]
Predicted ¹H and ¹³C NMR Chemical Shifts
| Technique | Predicted Chemical Shifts (ppm) and Multiplicity |
| ¹H NMR | ~8.1 (d, 1H, Py-H6), ~7.5 (dd, 1H, Py-H4), ~6.3 (d, 1H, Py-H3), ~3.4 (t, 4H, N-CH₂), ~1.9 (m, 4H, CH₂) |
| ¹³C NMR | ~158 (C2), ~149 (C6), ~140 (C4), ~108 (C3), ~107 (C5), ~47 (N-CH₂), ~25 (CH₂) |
| Note: These are estimated values. Actual spectra should be acquired and interpreted using a reference standard. |
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional): If structural ambiguity exists, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Compare the chemical shifts, multiplicities, and integration values with the expected structure to confirm identity. The absence of significant unassigned signals is an indicator of high purity.
Conclusion
The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC provides robust quantitative data on purity and impurity levels, while GC-MS and NMR are indispensable for the identification of potential impurities and the definitive confirmation of the compound's structure. The implementation of these detailed protocols will ensure that researchers, scientists, and drug development professionals can confidently assess the quality of this critical chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. This compound | 210963-93-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(pyrrolidin-1-yl)pyridine with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 5-aryl-2-(pyrrolidin-1-yl)pyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The electron-rich nature of the 2-(pyrrolidin-1-yl)pyridine system influences the reactivity of the C-Br bond, making it an excellent candidate for such cross-coupling reactions. The resulting 5-aryl-2-(pyrrolidin-1-yl)pyridine derivatives are of significant interest due to their potential as pharmacologically active agents.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond of the 5-aryl-2-(pyrrolidin-1-yl)pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical quantitative data and reaction conditions for Suzuki-Miyaura coupling reactions of bromo-pyridines, which can be adapted for this compound.
Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 5 | A common and effective catalyst for a variety of substrates.[1][2] |
| Pd₂(dba)₃ | Various phosphine ligands | 1.5 - 3.0 | Often used with a specific ligand to tune reactivity.[3] |
| PdCl₂(dppf) | dppf | 10 | Effective for coupling with heteroaryl boronic acids.[4][5] |
| Pd(OAc)₂ | None (ligand-free) | - | Can be effective in some aqueous systems.[6] |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Concentration | Notes |
| K₃PO₄ | 1,4-Dioxane / Water (4:1) | 2.0 - 3.0 eq. | A strong base, often effective for less reactive substrates.[1][2] |
| Na₂CO₃ | 1,4-Dioxane / Water (1:1) | 2.0 eq. | A commonly used base, suitable for a wide range of reactions.[7] |
| K₂CO₃ | Dimethoxyethane (DME) | 2.0 eq. | Often used in anhydrous conditions.[8] |
| Cs₂CO₃ | 1,4-Dioxane / Water (1:1) | 2.0 eq. | A strong and soluble base, can enhance reaction rates.[4] |
Experimental Protocols
The following protocols are generalized procedures that can be optimized for specific arylboronic acids and desired scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar aminopyridines.[1][2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture vigorously and heat to 85-95 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Alternative Conditions using a Different Catalyst and Base
This protocol provides an alternative set of conditions that may be beneficial for challenging substrates.[3][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
A suitable phosphine ligand (e.g., triphenylphosphine or a Buchwald ligand) (3.0 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) as a 1 M aqueous solution
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Resealable Schlenk tube
Procedure:
-
In an oven-dried resealable Schlenk tube, combine this compound, the arylboronic acid, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by the aqueous sodium carbonate solution.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.
Visualizations
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-(pyrrolidin-1-yl)pyridine as a key building block. The methodologies outlined are essential for the synthesis of diverse substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The substrate, this compound, is a versatile heterocyclic compound poised for diversification at the 5-position. The electron-donating pyrrolidinyl group can influence the reactivity of the pyridine ring, making the optimization of reaction conditions crucial for successful coupling. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Kumada couplings.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions. A typical workflow is illustrated below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle: A Generalized Overview
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, transmetalation (or migratory insertion for Heck reactions), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2] This reaction is widely used for the synthesis of biaryl compounds.
Quantitative Data
Data presented here is based on reactions with structurally similar bromopyridine derivatives due to the limited availability of specific data for this compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | THF | 80 | 16 | 75-85 |
Experimental Protocol: General Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]
Quantitative Data
Data is generalized for the coupling of aryl bromides with various amines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 75-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | t-BuOH | 90 | 16 | 65-85 |
Experimental Protocol: General Procedure
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 equiv.), the palladium precatalyst, the ligand, and the base.
-
Add a stir bar, the amine (1.2 equiv.), and the anhydrous solvent.
-
Seal the tube and heat the mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]
Quantitative Data
Representative conditions for the coupling of bromopyridines.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 6 | 85-95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | THF | 60 | 12 | 80-90 |
| Propargyl alcohol | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N (solvent) | Et₃N | 70 | 8 | 75-85 |
Experimental Protocol: General Procedure
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the specified solvent, add the base, the palladium catalyst, and the copper(I) iodide co-catalyst under an inert atmosphere.
-
Stir the reaction mixture at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction forms a substituted alkene by the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[6][7]
Quantitative Data
General conditions for Heck reactions of aryl bromides.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-90 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 65-85 |
| Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc (2) | DMA | 120 | 16 | 60-80 |
Experimental Protocol: General Procedure
-
Charge a sealable reaction vessel with this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Add the anhydrous solvent and the alkene (1.5 equiv.) under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture with stirring for the specified duration.
-
After cooling, dilute the mixture with a suitable solvent and filter to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[8][9] It is known for its tolerance of a wide variety of functional groups.
Quantitative Data
General conditions for Stille couplings of bromoarenes.
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 70-90 |
| Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | LiCl (3 equiv.) | THF | 80 | 24 | 75-95 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | NMP | 100 | 16 | 65-85 |
Experimental Protocol: General Procedure
-
To a solution of this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in an anhydrous, degassed solvent, add the palladium catalyst and any additives under an inert atmosphere.
-
Heat the mixture to the required temperature and stir until completion (monitored by TLC or GC-MS).
-
Cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Negishi Coupling
The Negishi coupling is a powerful reaction that couples an organozinc reagent with an organic halide.[10] This reaction is notable for its high reactivity and functional group tolerance.
Quantitative Data
General conditions for Negishi couplings of aryl bromides.
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 70-90 |
| Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | Dioxane | 80 | 16 | 60-80 |
| Vinylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 90 | 10 | 75-95 |
Experimental Protocol: General Procedure
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst and ligand (if any) in the anhydrous solvent.
-
Add the solution of this compound (1.0 equiv.).
-
Add the organozinc reagent (1.5 equiv.) dropwise at room temperature or below.
-
Allow the reaction to warm to the desired temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner.[10] It is one of the earliest developed cross-coupling reactions.
Quantitative Data
General conditions for Kumada couplings of bromoarenes.
| Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | Pd(dppf)Cl₂ (3) | - | THF | 65 | 4 | 70-90 |
| Ethylmagnesium bromide | NiCl₂(dppe) (5) | - | Diethyl ether | 35 | 12 | 60-80 |
| Vinylmagnesium bromide | Pd(PPh₃)₄ (5) | - | THF | 50 | 8 | 65-85 |
Experimental Protocol: General Procedure
-
To a solution of this compound (1.0 equiv.) and the catalyst in an anhydrous solvent under an inert atmosphere, add the Grignard reagent (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to the specified temperature and stir for the indicated time.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The choice of the specific coupling reaction and the optimization of the reaction conditions are paramount to achieving high yields and purity of the desired products. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Disclaimer: The quantitative data provided in the tables are representative and are based on similar substrates. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. It is recommended to perform small-scale optimization experiments for each new substrate combination.
References
- 1. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine. The protocol focuses on the synthesis of 5-amino-2-(pyrrolidin-1-yl)pyridine, a valuable intermediate in medicinal chemistry and drug development. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, converting an aryl bromide to a primary arylamine using an ammonia surrogate.[1] The document outlines the necessary reagents, optimized reaction conditions, and purification methods. Additionally, it includes a summary of typical reaction parameters in a tabular format and a visual diagram of the experimental workflow to facilitate understanding and implementation.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found broad applicability in both academic and industrial research, particularly in drug discovery, due to its remarkable functional group tolerance and extensive substrate scope. The synthesis of substituted aminopyridines is of significant interest as this structural motif is prevalent in a vast array of biologically active compounds and pharmaceuticals.
This application note details the synthesis of 5-amino-2-(pyrrolidin-1-yl)pyridine from this compound. The direct coupling of ammonia can be challenging due to its tight binding to palladium complexes.[3] Therefore, this protocol utilizes an ammonia surrogate, which provides a reliable and efficient route to the desired primary amine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the amination of electron-rich heterocyclic substrates.[4]
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex. Following coordination of the ammonia surrogate, a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which yields the desired 5-amino-2-(pyrrolidin-1-yl)pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Experimental Protocol
This protocol is a representative procedure for the amination of this compound using benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis to yield the primary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Benzophenone imine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Oven-dried Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Part 1: Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by benzophenone imine (1.2 mmol).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[2][7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
Part 2: Hydrolysis and Work-up
-
Quenching and Hydrolysis: Add ethyl acetate (10 mL) to the cooled reaction mixture. Add 2 M HCl (10 mL) and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine intermediate.
-
Neutralization: Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Part 3: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is typically effective for isolating the pure 5-amino-2-(pyrrolidin-1-yl)pyridine.
Data Presentation
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected outcomes for the amination of bromopyridines, which can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | RuPhos Precatalyst (4 mol%) | Precatalysts can offer improved stability and activity.[8] |
| Ligand | Xantphos (4 mol%) | dppp (4 mol%) | RuPhos (from precatalyst) | The choice of ligand is crucial and substrate-dependent.[4][7] |
| Base | NaOtBu (1.4 equiv.) | Cs₂CO₃ (2.0 equiv.) | LiHMDS (2.5 equiv.) | Strong, non-nucleophilic bases are generally required.[4][7] |
| Amine Source | Benzophenone Imine | Aqueous Ammonia | Ammonium Sulfate | Aqueous ammonia may require specialized ligands like KPhos.[9][10] |
| Solvent | Toluene | 1,4-Dioxane | THF | Anhydrous, degassed solvents are essential for optimal results. |
| Temperature | 110 °C | 100 °C | 80 °C | Higher temperatures are often needed for less reactive substrates. |
| Typical Yield | >80% | 70-90% | >75% | Yields are highly dependent on substrate and precise conditions. |
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Safety Precautions
-
Palladium Catalysts and Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They may also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle with care in a fume hood and avoid contact with skin and eyes.
-
Solvents: Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.
-
Pressure: When using sealed tubes for reactions with volatile components, ensure the vessel is designed to withstand the expected pressure at the reaction temperature.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure the Pd(0) source is active. Ensure a strictly inert atmosphere is maintained. |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). | |
| Inappropriate base | The strength of the base is critical. Screen other bases like Cs₂CO₃ or K₃PO₄ if NaOtBu fails. | |
| Formation of Side Products | Hydrodehalogenation (Ar-H) | This can compete with amination. Re-optimize the ligand-to-metal ratio and temperature. |
| Diarylation | More common with primary amines. Use a suitable excess of the amine or an ammonia surrogate designed to prevent this. | |
| Difficult Purification | Co-elution with ligand | Choose a ligand with significantly different polarity from the product or use a purification method other than silica gel chromatography. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures, particularly in the functionalization of heterocyclic scaffolds like pyridine. Pyridine derivatives are integral components of numerous pharmaceuticals, and the introduction of an alkynyl moiety via Sonogashira coupling provides a valuable handle for further molecular elaboration.[3]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine with various terminal alkynes. The conditions presented are based on optimized procedures for structurally analogous 2-aminobromopyridine substrates and serve as a robust starting point for this transformation.[1][3]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex, such as palladium(II) trifluoroacetate (Pd(CF₃COO)₂), in the presence of a phosphine ligand like triphenylphosphine (PPh₃) and a copper(I) co-catalyst, commonly copper(I) iodide (CuI).[1][3] The reaction is carried out in the presence of an amine base, such as triethylamine (Et₃N), which also often serves as a solvent or co-solvent.[1][3]
The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle includes the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the copper(I) salt.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes. These results are extrapolated from studies on structurally similar substrates and provide a strong predictive basis for the reaction of this compound.[1][3]
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 98[4] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 92[4] |
| 3 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 85[4] |
| 4 | 2-Amino-3-bromopyridine | Ethynylcyclohexane | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 89[4] |
| 5 | 2-Amino-5-methyl-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 87[4] |
| 6 | 2-Amino-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 96[4] |
Experimental Protocols
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 eq)
-
Triphenylphosphine (PPh₃) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottomed flask or Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[1][3]
-
Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.[1][3]
-
Reagent Addition: To the stirred solution, add this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and triethylamine (1 mL).[1][3]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).[1][3]
-
Purification: Collect the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 5-alkynyl-2-(pyrrolidin-1-yl)pyridine.[1][3]
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-(pyrrolidin-1-yl)pyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and complex molecular architectures.[2] The functionalization of heterocyclic compounds, such as pyridine derivatives, is of particular interest in medicinal chemistry due to their prevalence in biologically active molecules. 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable building block, and its derivatization via the Heck reaction allows for the introduction of diverse vinyl groups at the 5-position, paving the way for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a comprehensive guide to performing the Heck reaction with this compound, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidelines.
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Scheme 1: Heck Reaction of this compound
Where Py represents the pyridine ring and R represents a variety of functional groups.
Key Reaction Parameters and Optimization
The success and efficiency of the Heck reaction are highly dependent on the careful selection and optimization of several key parameters.[2]
-
Palladium Catalyst and Ligands: The choice of the palladium source and accompanying ligands is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The use of phosphine ligands, such as triphenylphosphine (PPh₃) or bulkier, more electron-rich phosphines, can significantly impact the reaction's efficiency and selectivity.[3] For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial.[2]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[1] Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while organic bases like triethylamine (NEt₃) are also frequently used.[1] The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species.[2] High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are commonly employed.[2]
-
Temperature: Heck reactions are typically performed at elevated temperatures, generally ranging from 80 to 140 °C.[2] The optimal temperature will depend on the reactivity of the specific substrates and the thermal stability of the catalyst.
-
Alkene Coupling Partner: The nature of the alkene partner can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive and are common coupling partners in Heck reactions.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Heck reaction of this compound with various alkenes. These conditions are based on protocols for structurally similar substrates and serve as a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 18 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ (2) | NMP | 110 | 24 | 80-90 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 70-80 |
| 4 | Methyl methacrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 24 | 65-75 |
Experimental Protocols
General Protocol for the Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.[2]
-
Add anhydrous DMF and styrene to the flask via syringe.[2]
-
Heat the reaction mixture to 120 °C with vigorous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1][4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up and working up a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Logical Relationships of Key Parameters
This diagram illustrates how different reaction parameters influence the outcome of the Heck reaction.
Caption: Influence of key parameters on the Heck reaction outcome.
References
Application Notes and Protocols: 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the bromine atom which allows for further functionalization via cross-coupling reactions, and the pyrrolidine moiety, which can influence solubility and receptor interactions, make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted therapies, with a focus on its role as a precursor to potent 5-HT6 receptor antagonists for neurological disorders and as a scaffold for potential anti-cancer agents.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂ | |
| Molecular Weight | 227.10 g/mol | |
| Appearance | Solid | |
| CAS Number | 210963-93-2 | [1] |
Applications in Medicinal Chemistry
Serotonin 5-HT6 Receptor Antagonists for Neurological Disorders
The this compound scaffold is a key component in the development of selective antagonists for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor, primarily expressed in the central nervous system, is a G-protein coupled receptor (GPCR) that modulates cholinergic and glutamatergic neurotransmission. Antagonism of this receptor has been shown to improve cognitive function in preclinical models, making it a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.
Derivatives of this compound have been shown to exhibit high affinity and selectivity for the 5-HT6 receptor. The bromine atom serves as a convenient handle for introducing various aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) and optimization of pharmacological properties.
Quantitative Data for 5-HT6 Receptor Antagonists
| Compound ID | Target | Assay Type | pKi | IC₅₀ (nM) | Kₑ (nM) | Reference |
| Analog A | 5-HT6 | Radioligand Binding | 8.5 | - | - | [2] |
| Analog B | 5-HT6 | Radioligand Binding | - | 15 | - | [3] |
| Analog C | 5-HT6 | Functional Assay | - | - | 1.2 | [2] |
Potential Anti-Cancer Agents
The pyridine and pyrrolidine moieties are present in numerous anti-cancer agents. While direct anti-proliferative data for this compound is limited, its derivatives, particularly those incorporating additional heterocyclic systems, have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary, but often involves the inhibition of key kinases or interference with cellular signaling pathways crucial for cancer cell growth and survival.
Quantitative Data for Anti-Proliferative Activity of Pyridine Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Pyridine Derivative 1 | HepG-2 (Liver Cancer) | MTT Assay | 8.42 | [4] |
| Pyridine Derivative 2 | Caco-2 (Colon Cancer) | MTT Assay | 7.83 | [4] |
| Pyridine Derivative 3 | MCF-7 (Breast Cancer) | SRB Assay | 43.4 | [5] |
| Pyridine Derivative 4 | MDA-MB-231 (Breast Cancer) | SRB Assay | 35.1 | [5] |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
Antagonism of the 5-HT6 receptor by derivatives of this compound can modulate downstream signaling cascades. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK), which are involved in synaptic plasticity and memory formation.
Experimental Workflow: Synthesis and Evaluation
The general workflow for utilizing this compound in drug discovery involves a multi-step process from synthesis to biological evaluation.
References
- 1. This compound | 210963-93-2 [chemicalbook.com]
- 2. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-2-(pyrrolidin-1-yl)pyridine as a versatile building block in the synthesis of potent and selective kinase inhibitors. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry, to generate diverse libraries of kinase inhibitor candidates.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site makes it an ideal pharmacophore. The 2-(pyrrolidin-1-yl)pyridine moiety, in particular, can enhance solubility and cell permeability while providing a vector for further structural elaboration. The bromine atom at the 5-position of this compound serves as a crucial handle for introducing a wide array of aryl and heteroaryl substituents via cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Kinase inhibitors developed from substituted pyridine scaffolds have shown activity against a range of critical cancer and inflammation-related targets, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and spleen tyrosine kinase (Syk), among others. Dysregulation of these kinases is implicated in numerous diseases, making them high-value targets for therapeutic intervention.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds, demonstrating the potential of this chemical space. While not all are derived directly from this compound, they showcase the potency achievable with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound Class |
| Crizotinib | ALK | 27 | 2-Aminopyridine derivative[1] |
| Compound 12l | JAK2 | 3 | 2-Aminopyridine derivative[1] |
| Compound 16m-(R) | JAK2 | 3 | 2-Aminopyridine derivative[2] |
| Compound 21b | JAK2 | 9 | 2-Aminopyridine derivative[1] |
| Compound 2 | Met Kinase | 1.8 | Pyrrolopyridine-pyridone[3][4] |
| Compound 26 | VRK1 | 150 | Aminopyridine[5] |
| Compound 15y | TBK1 | 0.2 | 1H-pyrazolo[3,4-b]pyridine |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to illustrate the biological context and synthetic strategies.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand like XPhos, 10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME, often with water in a 4:1 to 5:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-aryl-2-(pyrrolidin-1-yl)pyridine derivative.
Protocol 2: Product Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess the purity of the compound and confirm its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay format (e.g., ADP-Glo™).
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of measuring luminescence
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO and then further dilute in the kinase assay buffer.
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase-specific substrate.
-
Add the kinase enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a solution of ATP at a concentration near the Kₘ for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. The 2-pyrrolidinyl group can contribute to favorable pharmacokinetic properties and engage in crucial interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a focus on its application in the development of 5-HT6 receptor antagonists and protein kinase inhibitors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 227.10 g/mol |
| Appearance | Solid |
| CAS Number | 210963-93-2 |
Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various receptors and enzymes.
Serotonin 5-HT6 Receptor Antagonists
The serotonin 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical studies. The 2-(pyrrolidin-1-yl)pyridine moiety is a common scaffold in the design of potent and selective 5-HT6 receptor antagonists.
A notable example is the potent and selective 5-HT6 receptor antagonist, 4-(2-bromo-6-(pyrrolidin-1-yl)pyridin-4-ylsulfonyl)phenylamine , which exhibits a pKi of 9.[1] This highlights the potential of the this compound core in developing CNS-active agents.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in various diseases, particularly cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound core can be elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.
Key Synthetic Transformations
The bromine atom at the 5-position of this compound serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amino groups at the 5-position.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-(pyrrolidin-1-yl)pyridine derivative.
Quantitative Data and Structure-Activity Relationships (SAR)
The following table summarizes the biological activity of representative compounds synthesized from 2-(pyrrolidin-1-yl)pyridine derivatives, illustrating the potential for this scaffold in drug discovery.
| Compound ID | Target | R-Group at 5-position | Activity (IC₅₀/Kᵢ) |
| 1 | 5-HT6 Receptor | -SO₂-Ph-NH₂ (from a related 2-bromo-6-pyrrolidinylpyridine) | Kᵢ = 1 nM (pKi = 9)[1] |
| 2 | Choline Kinase | -pyridinium derivative | IC₅₀ in low µM range |
| 3 | EGFR/CDK2 | Spirooxindole derivative | IC₅₀ in low µM range |
Note: Data for compounds 2 and 3 are for structurally related pyrrolidine-containing compounds to illustrate the broader applicability of the scaffold.
Structure-Activity Relationship Insights:
-
For 5-HT6 Receptor Antagonists: The nature of the substituent at the 5-position is critical for high affinity. Arylsulfonyl groups have proven to be effective. The pyrrolidine ring is thought to occupy a specific pocket in the receptor binding site.
-
For Kinase Inhibitors: The substituent at the 5-position can be varied to target the ATP-binding site of different kinases. The 2-pyrrolidinyl group often contributes to improved solubility and cell permeability.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its utility in constructing potent 5-HT6 receptor antagonists and kinase inhibitors demonstrates its broad applicability in modern drug discovery. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an essential tool for medicinal chemists. The provided protocols and application notes serve as a guide for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Bromo-2-(pyrrolidin-1-yl)pyridine scaffold is a valuable starting point for the discovery of novel therapeutic agents. The presence of a bromine atom at the 5-position of the pyridine ring offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse substituents. This allows for a thorough exploration of the chemical space around the core structure, a fundamental practice in Structure-Activity Relationship (SAR) studies. The pyrrolidine moiety at the 2-position often contributes to favorable pharmacokinetic properties and can be crucial for binding to biological targets.
Derivatives of the 2-(pyrrolidin-1-yl)pyridine core have shown a wide range of biological activities, including kinase inhibition, modulation of G-protein coupled receptors (GPCRs), and activity in the central nervous system.[1][2] This highlights the potential of this scaffold in developing drugs for oncology, inflammation, and neurological disorders.
These application notes provide detailed protocols for the derivatization of this compound using common and robust cross-coupling methodologies, and they outline a general workflow for subsequent SAR-driven lead optimization.
Logical Workflow for SAR Studies
The following diagram illustrates a typical workflow for an SAR study, starting from the initial hit compound, this compound, through to the identification of a lead candidate.
Data Presentation: Representative SAR Data
While specific SAR data for derivatives of this compound is not extensively published, the following table presents a compilation of data from related pyridine and pyrrolidine derivatives to illustrate how SAR data can be structured. This data is intended to be representative of the types of biological activities and potencies that could be expected from a library of analogs derived from the core scaffold.
| Compound ID | R Group at 5-Position | Target | Assay Type | IC50 (nM) |
| 1 (Starting Material) | -Br | - | - | - |
| 2a | Phenyl | Met Kinase | Enzymatic | 1.8 |
| 2b | 4-Fluorophenyl | Met Kinase | Enzymatic | 2.2 |
| 3a | -NH-(4-pyridyl) | HPK1 | Enzymatic | 15 |
| 3b | -NH-(2-pyrimidyl) | HPK1 | Cellular | 50 |
| 4a | 4-Ethynylphenyl | mGluR5 | Binding | 25 |
| 5a | 4-Piperidinyl | CXCR4 | Binding | 79 |
| 6a | 4-Morpholinyl | AChE | Enzymatic | 153 |
Note: The data in this table is illustrative and compiled from analogs of the core scaffold to demonstrate data presentation for SAR studies.[3][4][5][6][7]
Experimental Protocols: Derivatization Reactions
The following are detailed, generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters to form biaryl structures.[8]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0–3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Principle: This protocol enables the formation of a C-N bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[10][11]
Materials:
-
This compound
-
Amine (primary or secondary; 1.1–1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3 precatalyst; 1-4 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos; 2-8 mol%)
-
Base (e.g., NaOtBu, K₃PO₄; 1.5–2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and seal the tube.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[11]
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
Principle: This reaction forms a C-C bond between this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 1-5 mol%)
-
Copper(I) salt (e.g., CuI; 2-10 mol%)
-
Base (an amine, e.g., triethylamine or diisopropylamine, often used as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Signaling Pathway Visualization
The derivatization of the this compound scaffold can lead to potent kinase inhibitors. Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling and a promising target for cancer immunotherapy.[4] The diagram below illustrates the simplified HPK1 signaling pathway in T-cells and the mechanism of action for a potential inhibitor derived from this scaffold.
In this pathway, upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76.[9] This phosphorylation marks SLP-76 for degradation, which dampens the T-cell response.[6] An inhibitor targeting HPK1 would block this phosphorylation, stabilizing the TCR signaling complex and leading to enhanced T-cell activation, a desirable outcome in cancer immunotherapy.[3]
Conclusion
The this compound scaffold represents a promising starting point for medicinal chemistry campaigns. Its facile derivatization through robust and versatile cross-coupling reactions allows for the generation of large and diverse chemical libraries. The systematic exploration of these derivatives through carefully designed SAR studies can lead to the identification of potent and selective modulators of various biological targets, ultimately paving the way for the development of novel therapeutics. The protocols and workflows provided herein serve as a comprehensive guide for researchers embarking on such drug discovery efforts.
References
- 1. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine, a key intermediate in the development of novel therapeutics. The methodologies described are designed for scalability and robustness, catering to the needs of process chemistry and drug development professionals.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. The pyridine ring is a common feature in many biologically active compounds, and the bromo-substituent provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The pyrrolidine moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This class of compounds has been explored for its potential in treating a range of conditions, including neurological disorders and cancer. The efficient and scalable synthesis of this key building block is therefore of significant interest.
The primary synthetic route detailed here is the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with pyrrolidine. This method is advantageous for large-scale production due to the availability of starting materials and the generally high yields and regioselectivity of the reaction. The bromine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the bromine at the 5-position, leading to the desired product.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence starting from the readily available 2-aminopyridine. The first step involves the synthesis of the key intermediate, 2,5-dibromopyridine, followed by the nucleophilic aromatic substitution with pyrrolidine to yield the final product.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound, based on established procedures for analogous reactions.
| Parameter | Step 1: Synthesis of 2,5-Dibromopyridine | Step 2: Synthesis of this compound |
| Starting Material | 2-Aminopyridine | 2,5-Dibromopyridine |
| Key Reagents | Bromine, Sodium Nitrite, HBr | Pyrrolidine, K₂CO₃ |
| Solvent | Water, Diethyl Ether | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 0 - 10 °C | 100 - 120 °C |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Typical Scale | 1 - 10 kg | 1 - 10 kg |
| Expected Yield | 80 - 90%[1] | 85 - 95% |
| Product Purity (Post-Workup) | >95% | >97% |
| Purification Method | Extraction and Distillation | Crystallization |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,5-Dibromopyridine
This protocol is adapted from a scalable process for the preparation of 2,5-dibromopyridine from 2-aminopyridine.[1]
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with overhead stirring, cooling capabilities, and a dropping funnel.
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 48% hydrobromic acid. Cool the acid to 0-5 °C.
-
Addition of 2-Aminopyridine: Slowly add 2-aminopyridine to the cold hydrobromic acid while maintaining the temperature below 10 °C.
-
Bromination: To the resulting slurry, add bromine dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture for 1-2 hours at this temperature.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. A vigorous evolution of nitrogen gas will be observed. Stir for an additional hour after the addition is complete.
-
Work-up: Slowly and carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide, keeping the temperature below 20 °C.
-
Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2,5-dibromopyridine.
-
Purification: The crude product can be purified by vacuum distillation to obtain 2,5-dibromopyridine as a white to off-white solid.
Step 2: Large-Scale Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 2,5-dibromopyridine with pyrrolidine.
Materials:
-
2,5-Dibromopyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale reaction vessel with overhead stirring and heating capabilities.
Procedure:
-
Reaction Setup: To a large reaction vessel, add 2,5-dibromopyridine, dimethyl sulfoxide (DMSO), and potassium carbonate.
-
Addition of Pyrrolidine: Add pyrrolidine to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add water to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a crystalline solid.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a key functional group for introducing diversity into the molecular structure through various cross-coupling reactions.
Caption: Utility in Medicinal Chemistry.
This strategic functionalization allows for the exploration of a wide chemical space and the fine-tuning of pharmacological properties, which is a critical aspect of lead optimization in drug discovery programs. The pyridine and pyrrolidine moieties often contribute to favorable interactions with biological targets, while the newly introduced groups can modulate potency, selectivity, and pharmacokinetic profiles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(pyrrolidin-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I address them?
A: Low or no yield is a frequent challenge in Suzuki couplings with nitrogen-containing heterocycles like this compound. The primary reasons often involve the catalyst system and reaction conditions.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the pyrrolidine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[2] Using advanced pre-catalysts, like Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.
-
-
Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may be degrading.
-
Suboptimal Base: The strength and solubility of the base are crucial for activating the boronic acid to form the more nucleophilic boronate species.[2]
-
Poor Solubility: The starting materials, particularly the inorganic base, may not be sufficiently soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[1]
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both organic and inorganic reagents.[1] Ensure vigorous stirring to maximize the interaction between phases.
-
-
Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.
Issue 2: Significant Byproduct Formation
Q: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these side reactions?
A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common byproducts are a result of protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly an issue with heteroaryl boronic acids and is often promoted by aqueous basic conditions.[1]
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than their corresponding boronic acids.
-
Anhydrous Conditions: If feasible for your specific substrates, conducting the reaction under anhydrous conditions can minimize protodeboronation.
-
Milder Base: In some cases, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might reduce the rate of this side reaction.[1]
-
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct (R-R) is a common issue.
-
Solution: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[1] Rigorous degassing of all solvents and the reaction mixture is crucial. Maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction is essential.[1]
-
-
Dehalogenation: The starting this compound is reduced to 2-(pyrrolidin-1-yl)pyridine.
-
Solution: This can occur in the presence of certain phosphine ligands and bases, particularly at higher temperatures.[1] Consider screening different ligands or using a milder base. Optimizing the reaction time and temperature to the minimum required for product formation can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: While the optimal system can be substrate-dependent, a good starting point for challenging heteroaryl couplings is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for couplings involving electron-rich and sterically hindered substrates, and can mitigate catalyst inhibition by the pyridine nitrogen.[2]
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical. For many Suzuki couplings of bromopyridines, potassium phosphate (K₃PO₄) is a reliable choice due to its sufficient basicity and low nucleophilicity.[1] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). A screening of bases may be necessary to find the optimal conditions for your specific boronic acid partner.
Q3: How important is it to degas my reaction?
A3: It is critically important. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and an increase in side reactions like the homocoupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and the reaction mixture before heating. This can be done by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1]
Q4: Should I use a boronic acid or a boronic ester?
A4: If you are experiencing significant protodeboronation of your boronic acid, switching to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt, is highly recommended. These are generally more resistant to premature hydrolysis under the reaction conditions.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos (2-8 mol%) | Bulky, electron-rich ligands that prevent catalyst inhibition and promote reductive elimination.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base often effective for challenging couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | A mixed solvent system to dissolve both organic and inorganic components.[3] |
| Temperature | 80 - 110 °C | Elevated temperatures are often required for efficient reaction.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Low/No Yield | Catalyst Inhibition | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2] |
| Inactive Catalyst System | Use a high-quality Pd source or a pre-catalyst. | |
| Suboptimal Base | Screen bases; start with K₃PO₄ or Cs₂CO₃.[1] | |
| Protodeboronation | Hydrolysis of Boronic Acid | Use a boronic ester (pinacol or MIDA); run under anhydrous conditions; use a milder base. |
| Homocoupling | Presence of Oxygen | Thoroughly degas all reagents and solvents; maintain an inert atmosphere.[1] |
| Dehalogenation | High Temperature/Certain Ligands | Lower reaction temperature; screen different ligands; use a milder base.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid (or ester), the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three to four times.
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-(pyrrolidin-1-yl)pyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my coupling reaction with this compound?
A1: Low conversion with this compound is a common challenge that can arise from several factors. The inherent properties of the substrate, namely the electron-donating pyrrolidinyl group and the coordinating pyridine nitrogen, can complicate the catalytic cycle. Key areas to investigate include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle. This is a prevalent issue with 2-substituted pyridine substrates.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical. For electron-rich heteroaryl halides like this, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Poor Reagent Quality: Impure starting materials, improperly dried solvents, or a non-inert atmosphere can lead to catalyst deactivation and other side reactions. Boronic acids, in particular, can be prone to degradation.
Q2: What are the most common side reactions I should expect?
A2: The most common side reactions depend on the specific coupling reaction being performed:
-
Suzuki Coupling:
-
Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst.
-
Dehalogenation of this compound to yield 2-(pyrrolidin-1-yl)pyridine can occur, particularly if there are sources of hydride in the reaction.
-
-
Buchwald-Hartwig Amination:
-
Dehalogenation of the starting material is a significant competing reaction.
-
Hydrodehalogenation can also be a problem.
-
-
Sonogashira Coupling:
-
Glaser Coupling (homocoupling of the terminal alkyne) is a major side reaction, especially when a copper co-catalyst is used in the presence of oxygen.[1]
-
Dehalogenation of the starting material can also be observed.
-
Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?
A3: To mitigate catalyst inhibition, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can lead to the more efficient formation of the active catalytic species.
-
Reaction Temperature: While higher temperatures can sometimes overcome catalyst inhibition, they can also lead to catalyst decomposition. Careful optimization of the reaction temperature is crucial.
Troubleshooting Guides
Suzuki Coupling: Low Yield and Homocoupling
If you are experiencing low yields and/or significant formation of the boronic acid homocoupling product in your Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands like SPhos or XPhos. Consider using a pre-formed Pd(0) catalyst. |
| Poor solubility of reagents. | Screen different solvent systems (e.g., dioxane/water, toluene/water). | |
| Ineffective base. | Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be solvent-dependent.[2][3] | |
| High Levels of Boronic Acid Homocoupling | Presence of oxygen. | Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid an initial excess of Pd(II).[4] | |
| Slow reductive elimination. | Employ bulky, electron-rich ligands that can accelerate the reductive elimination step.[4] | |
| Significant Dehalogenation | Presence of a hydride source. | Use high-purity, anhydrous solvents. Avoid using certain alcohols as co-solvents. |
Quantitative Data: Suzuki Coupling of a 5-Bromo-2-aminopyridine Analog
The following table presents yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog of this compound, with various arylboronic acids. These results provide an indication of expected yields under optimized conditions.[5]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 78 |
| 3,5-Difluorophenylboronic acid | 5-(3,5-difluorophenyl)-2-methylpyridin-3-amine | 75 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), arylboronic acid (1.18 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.3 mmol), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15 h.[5]
Buchwald-Hartwig Amination: Low Yield and Dehalogenation
The Buchwald-Hartwig amination of 2-halopyridines can be challenging due to catalyst poisoning. If you are experiencing low yields or significant dehalogenation, consider the following.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Aminated Product | Catalyst poisoning by the pyridine nitrogen. | Use bulky, electron-rich ligands such as Xantphos, BINAP, or dppf to shield the palladium center.[2] |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective. The choice may depend on the specific amine coupling partner. | |
| Catalyst decomposition. | If palladium black is observed, the catalyst is decomposing. Try a lower reaction temperature or a more stable precatalyst. | |
| Significant Dehalogenation | Unproductive β-hydride elimination pathway. | This can sometimes be suppressed by the choice of ligand. Bidentate ligands are often believed to help prevent this side reaction.[2] |
| Presence of a hydride source. | Ensure solvents are anhydrous and of high purity. |
Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyridines
While specific quantitative data for this compound is scarce, studies on the amination of 2-bromopyridines with various amines using a Pd(OAc)₂/dppp catalyst system have shown yields ranging from 55% to 98%, with secondary amines generally providing higher yields.[6]
Sonogashira Coupling: Low Yield and Glaser Coupling
The Sonogashira coupling of this compound can be complicated by the homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Catalyst inhibition. | Similar to other couplings, bulky, electron-rich ligands can be beneficial. |
| Low reactivity of the aryl bromide. | Higher reaction temperatures may be required, but monitor for catalyst decomposition. | |
| Significant Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen with a copper co-catalyst. | Ensure the reaction is performed under strictly anaerobic conditions.[1] |
| Copper-catalyzed side reaction. | Switch to a copper-free Sonogashira protocol. Several modern methods avoid the use of copper to prevent this side reaction.[1] |
Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines
The following table summarizes the yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, providing a good indication of the expected efficiency for the structurally similar this compound.[7]
| 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Product Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 98 |
| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 95 |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | 90 |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 88 |
Optimized Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1.0 mL), DMF, 100 °C, 3 h.[7]
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the coupling reactions of this compound. Note: These protocols require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme for Suzuki Coupling
Caption: General scheme for Suzuki coupling.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Reaction Scheme for Buchwald-Hartwig Amination
References
Technical Support Center: Purification of Products from 5-Bromo-2-(pyrrolidin-1-yl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of reaction products of this compound.
Issue 1: Low or No Recovery of the Desired Product After Column Chromatography
-
Question: I am not recovering my target compound after performing column chromatography. What could be the issue?
-
Answer: Several factors could contribute to low or no recovery. Firstly, your compound may be highly polar and is irreversibly adsorbed onto the silica gel. Basic compounds like pyridine derivatives can sometimes interact strongly with the acidic silica gel. Consider the following troubleshooting steps:
-
TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate. The optimal mobile phase for column elution should give your product an Rf value of approximately 0.2-0.3.[1]
-
Modify the Mobile Phase: To reduce strong interactions with the silica gel, you can add a small amount of a basic modifier to your eluent. The addition of triethylamine (typically 0.5-1% v/v) to the mobile phase is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[2]
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Issue 2: The Product is "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize my product, but it is separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" can occur if the compound is impure or if the cooling process is too rapid.[3] To troubleshoot this, try the following:
-
Slower Cooling: Re-dissolve the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote slower cooling.[3]
-
Solvent System Adjustment: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.[3] For pyridine derivatives, a common solvent pair is ethyl acetate and hexanes.[4]
-
Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by scratching the inner surface of the flask with a glass rod to create nucleation sites or by adding a seed crystal of the pure product if available.[3]
-
Issue 3: Co-elution of Impurities with the Product in Column Chromatography
-
Question: My product is not pure after column chromatography; it seems an impurity is co-eluting with it. How can I improve the separation?
-
Answer: Co-elution is a common challenge. For reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings, common impurities include unreacted starting materials, homocoupled byproducts, and catalyst residues.[4]
-
Optimize the Solvent System: The choice of eluent is critical. Perform a thorough TLC analysis with various solvent systems of differing polarities to find the optimal conditions for separation.[4] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.
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Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel. This can be done by dissolving the crude product in a volatile solvent like dichloromethane, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column, which often results in better separation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for column chromatography of products from this compound reactions?
A1: The polarity of your product will dictate the optimal solvent system. For many nitrogen-containing heterocyclic compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. It is highly recommended to add a small amount (0.5-1%) of triethylamine to the eluent to prevent peak tailing.[2]
Quantitative Data: Column Chromatography Solvent Systems
| Stationary Phase | Mobile Phase (Eluent) | Target Compound Polarity | Typical Rf Value |
| Silica Gel | Hexane/Ethyl Acetate (gradient) + 1% Triethylamine | Moderate | 0.2 - 0.4 |
| Silica Gel | Dichloromethane/Methanol (gradient) + 0.5% Triethylamine | High | 0.2 - 0.4 |
| Alumina (Neutral) | Hexane/Ethyl Acetate (gradient) | Moderate | 0.3 - 0.5 |
Q2: What are some suitable solvents for the recrystallization of this compound derivatives?
A2: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For pyridine derivatives, polar solvents or mixtures of polar and non-polar solvents are often effective.
Quantitative Data: Recrystallization Solvent Systems
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[5] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[5] |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones.[5] |
| Ethanol | 80-90 | >98 | A common and effective solvent for the recrystallization of pyridone derivatives.[5] |
Q3: How can I remove residual palladium catalyst from my reaction mixture?
A3: Residual palladium from cross-coupling reactions can often be problematic. While column chromatography can remove a significant portion of the catalyst, specialized techniques may be required for complete removal. The use of scavenging resins after column chromatography has been shown to be effective in removing residual palladium to levels below 50 ppm.[6]
Experimental Protocols
Protocol 1: Column Chromatography of a Moderately Polar Product
This protocol is designed for the purification of approximately 1 gram of a crude product.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLCs with different ratios of hexane and ethyl acetate, with the addition of 1% triethylamine. Aim for an Rf value of 0.2-0.3 for the product.[1][2]
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel (40-50 g for 1 g of crude product) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed.[1]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.[1]
-
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethyl acetate) in which it is highly soluble.[4]
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Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., hexanes) in which the product is insoluble, dropwise, until the solution becomes slightly cloudy.[4]
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Clarification: Add a drop or two of the "good" solvent to re-dissolve the precipitate and make the solution clear again.[4]
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Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
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Isolation: Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deboronation in Suzuki reactions of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges, particularly deboronation, during the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Troubleshooting Guide: Preventing Deboronation
Problem: Low yield of the desired biaryl product and significant formation of 2-(pyrrolidin-1-yl)pyridine. This indicates that protodeboronation of the boronic acid/ester is a major competing side reaction. The electron-rich nature of the 2-(pyrrolidin-1-yl)pyridine moiety can exacerbate this issue.
Initial Assessment Workflow
Before proceeding with extensive optimization, it's crucial to confirm the quality of your reagents and the integrity of your reaction setup.
Caption: Initial assessment workflow for troubleshooting Suzuki reactions.
Optimization Strategies
If reagent quality and reaction setup are not the source of the issue, the following strategies, presented in order of increasing complexity, can be employed to minimize deboronation.
Strategy 1: Modification of the Base
The base is crucial for activating the boronic acid but can also promote protodeboronation, especially in the presence of water.[1] Switching to a milder or anhydrous-compatible base is often the most effective first step.
Table 1: Effect of Different Bases on Reaction Outcome
| Base (Equivalents) | Solvent System | Temperature (°C) | Typical Yield of Desired Product (%) | Typical Deboronation (%) | Remarks |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 40-50 | 30-40 | A common but often aggressive choice for this substrate. |
| K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 60-70 | 15-25 | Often a better choice than carbonates for sensitive substrates.[2] |
| Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 65-75 | 10-20 | Highly effective due to its solubility and moderate basicity, but more expensive.[2] |
| KF (3.0) | Anhydrous THF | 70 | 55-65 | <15 | A milder option, particularly effective under anhydrous conditions to suppress protodeboronation.[1] |
Recommendation: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. If deboronation is still significant, consider using KF in an anhydrous solvent.
Strategy 2: Choice of Palladium Catalyst and Ligand
For challenging substrates like 2-aminopyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, helping it to outcompete the deboronation side reaction.[3]
Table 2: Ligand and Catalyst Performance
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 65 |
| Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ | Dioxane/H₂O | 90 | 60 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 80-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 80 | 85-95 |
Recommendation: For this substrate, standard catalysts like Pd(PPh₃)₄ can be effective, but for higher yields and to overcome difficult couplings, switching to a more advanced catalytic system with a Buchwald ligand such as SPhos or XPhos is recommended. These ligands can promote the crucial reductive elimination step and stabilize the palladium center.
Strategy 3: Modifying the Boron Reagent
Using a more stable boronic acid derivative is a highly effective, albeit more synthetically demanding, strategy to prevent premature deboronation.[4] Boronate esters, such as pinacol esters, are more stable to protodeboronation than their corresponding boronic acids.[5]
Caption: "Slow-release" strategy using boronic esters to minimize deboronation.
Table 3: Comparison of Boron Reagents
| Boron Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Remarks |
| Arylboronic Acid | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 60-70 | Prone to deboronation, especially if reaction is slow. |
| Arylboronic Acid Pinacol Ester | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 80-90 | More stable than the boronic acid, reducing premature decomposition.[4] |
| Aryl-MIDA Boronate | K₃PO₄ | THF/H₂O (10:1) | 80 | >90 | Very stable; releases the boronic acid slowly, keeping its concentration low and minimizing side reactions.[4] |
Recommendation: If optimizing the base and catalyst is insufficient, switching to the pinacol ester of the desired boronic acid is a robust solution. For particularly challenging cases, synthesizing the MIDA boronate is recommended.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. What should I check first?
A1: Before suspecting deboronation, verify the fundamentals:
-
Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid. Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.
-
Reagent Purity: Confirm the purity of your this compound and the boronic acid via NMR or another suitable technique.
Q2: I see the formation of a biaryl product from the homocoupling of my boronic acid. What causes this?
A2: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Improving the degassing of your solvents and ensuring a robust inert atmosphere throughout the reaction is the primary solution.
Q3: Can I run the reaction at a lower temperature to prevent deboronation?
A3: Yes, lowering the reaction temperature can significantly reduce the rate of protodeboronation. However, this may also slow down the desired Suzuki coupling. If you lower the temperature, it is often necessary to switch to a more active catalyst system (e.g., using a Buchwald ligand) to achieve a reasonable reaction rate.
Q4: Is it necessary to use anhydrous solvents?
A4: While Suzuki reactions are often tolerant of water, and indeed some water is often required to dissolve the inorganic base and facilitate the catalytic cycle, excess water can be the proton source for deboronation. For a substrate like this compound which is prone to this side reaction, using a milder base like KF with anhydrous solvents (e.g., THF, dioxane) can be a very effective strategy.
Q5: The pyrrolidine group on my starting material seems to be affecting the reaction. Why?
A5: The nitrogen of the pyrrolidine group, and the adjacent pyridine nitrogen, can coordinate to the palladium catalyst. This can sometimes inhibit the reaction by creating off-cycle, inactive palladium species. Using bulky phosphine ligands (e.g., SPhos, XPhos) can help to prevent this inhibitory binding and maintain catalyst activity.
Experimental Protocols
Protocol 1: Optimized Conditions for Suzuki Coupling with an Arylboronic Acid
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid, optimized to minimize deboronation.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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1,4-Dioxane and Water (4:1 ratio, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
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Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Using an Arylboronic Acid Pinacol Ester under Anhydrous-Leaning Conditions
This protocol is recommended when deboronation remains a significant issue even with optimized base and ligand selection.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
-
References
Technical Support Center: Catalyst Selection for Difficult Couplings with 5-Bromo-2-(pyrrolidin-1-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenging cross-coupling reactions involving 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the structure of the substrate itself. The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, hindering the crucial oxidative addition step of the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem" in the context of cross-coupling reactions.[3][4] The electron-rich nature of the 2-(pyrrolidin-1-yl) substituent further complicates the electronic properties of the pyridine ring, potentially affecting catalyst performance.
Q2: What are the most common side reactions observed during these couplings?
A2: Two prevalent side reactions are dehalogenation and homocoupling.
-
Dehalogenation: The bromo substituent is replaced by a hydrogen atom. This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture, such as an amine base or solvent.[1][5]
-
Homocoupling: This is the self-coupling of the boronic acid or alkyne starting material. In Suzuki reactions, this can be caused by the presence of Pd(II) species, often from incomplete reduction of a precatalyst or oxidation of the Pd(0) catalyst by oxygen.[1] In Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is a common issue, often promoted by the copper(I) co-catalyst in the presence of oxygen.[6]
Q3: Which type of palladium catalyst system is a good starting point for Suzuki-Miyaura coupling with this substrate?
A3: For challenging substrates like this compound, traditional catalysts like Pd(PPh₃)₄ may not be effective.[1] More active catalyst systems are generally required. A good starting point would be a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[2][7] N-heterocyclic carbene (NHC) ligands are also effective alternatives.[7][8]
Q4: Is a copper co-catalyst necessary for Sonogashira couplings with this substrate?
A4: While traditional Sonogashira protocols utilize a copper(I) co-catalyst (e.g., CuI), copper-free conditions are often preferred to avoid the problematic Glaser homocoupling.[6] Copper-free protocols may require specific ligands and conditions to facilitate the reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst inhibition by the pyridine nitrogen.[1] 2. Inactive catalyst system for the less reactive bromopyridine.[1] 3. Poor quality of the boronic acid. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition.[2][7] 2. Use a pre-formed palladium(0) catalyst or ensure complete reduction of a Pd(II) precatalyst. 3. Use fresh, high-purity boronic acid. |
| Significant Dehalogenation | 1. Presence of hydride sources (e.g., solvent, amine bases).[1][5] 2. High reaction temperature. | 1. Ensure the reaction is under a strictly inert atmosphere. 2. Choose a solvent less prone to acting as a hydride source. 3. Lower the reaction temperature and extend the reaction time. |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction mixture.[1] 2. Incomplete reduction of the Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[1] 2. Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Catalyst inhibition.[2] 2. Inappropriate choice of ligand or base. | 1. Screen bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos, which have shown success with challenging aminopyridines.[2] 2. Optimize the base; strong, non-nucleophilic bases like LiHMDS or NaOtBu are often effective.[2] |
| Side Product Formation | 1. Competitive binding of the substrate and amine to the palladium center.[2] | 1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature to improve selectivity. |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.[6] 2. Copper(I) co-catalyst activity. | 1. Rigorously degas all solvents and reagents and maintain an inert atmosphere.[6] 2. Consider a copper-free Sonogashira protocol. 3. If using copper, ensure it is of high purity and added under inert conditions. |
| Reaction Stalls / Catalyst Decomposition (Black Precipitate) | 1. Catalyst deactivation.[6] 2. Impurities in reagents or solvents. 3. Excessively high temperature. | 1. Add a fresh portion of the catalyst. 2. Use anhydrous, high-purity solvents and reagents. 3. Lower the reaction temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water or toluene).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 1-2 mol%) and the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 eq.) to a reaction vessel.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.[2]
General Procedure for Sonogashira Coupling
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol% - omit for copper-free protocols).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
-
Add the terminal alkyne (1.1-1.2 eq.).
-
Stir the reaction at room temperature or heat as required (up to 100 °C for less reactive bromides).[6][9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in Buchwald-Hartwig amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield?
Low yields in this specific reaction are often attributed to one or more of the following factors:
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. This is a common challenge with heteroaromatic substrates.[1][2]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sterically bulky enough may not prevent the pyridine from coordinating to the palladium center.[1][3]
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[1]
-
Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1]
-
Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[1]
Q2: What are the visual signs of a failing Buchwald-Hartwig amination reaction?
A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst has not become active.[1]
-
Reaction Stalls: If analysis (e.g., TLC, LC-MS) shows initial product formation that then ceases, the catalyst may have decomposed or been poisoned over time.[1]
Q3: Can I use a different solvent than toluene or dioxane?
Toluene and 1,4-dioxane are the most commonly used and often most effective solvents for this reaction.[1] If solubility of your starting materials is an issue, other solvents can be considered. Ethereal solvents like THF, CPME, and DME, as well as alcohol solvents like n-BuOH and t-AmOH have been used.[4][5] However, chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the palladium catalyst.[4]
Troubleshooting Guides
Problem 1: Consistently low to no product formation.
-
Possible Cause 1: Catalyst Poisoning by Pyridine Substrate. The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst.[1][2]
-
Possible Cause 2: Inactive Catalyst. The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.
-
Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions promote its reduction. Some ligands and reaction conditions facilitate this better than others. Alternatively, using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or a commercially available pre-catalyst can be beneficial.[4]
-
-
Possible Cause 3: Inadequate Inert Atmosphere. Palladium catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed before use. Maintain a positive pressure of inert gas throughout the reaction setup.
-
Problem 2: Reaction starts but does not go to completion.
-
Possible Cause 1: Catalyst Decomposition. While heat is often required, prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose, often observed by the formation of palladium black.[1]
-
Solution: Lower the reaction temperature to a range of 80-100 °C and potentially increase the reaction time. Monitor the reaction for any visual signs of decomposition.
-
-
Possible Cause 2: Reagent Insolubility. If the starting materials or the base are not fully dissolved, the reaction kinetics can be significantly slowed, leading to an incomplete reaction.[1]
-
Solution: Choose a solvent in which all components are soluble at the reaction temperature. Gentle heating and stirring prior to adding the catalyst can help ensure everything is dissolved.
-
-
Possible Cause 3: Incorrect Base Strength or Solubility. The base is crucial for the catalytic cycle. If it is not strong enough or is insoluble in the reaction medium, the reaction can stall.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization.
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (1.4 equiv).
-
Add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
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The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the amination of a 2-bromopyridine substrate, which can be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Pd G3 |
| Ligand | XPhos | RuPhos | (none required) |
| Base | NaOtBu | LHMDS | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature (°C) | 100 | 90 | 80 |
| Typical Yield | High | Moderate to High | Moderate |
Visualizations
Caption: A simplified Buchwald-Hartwig catalytic cycle with potential failure points.
Caption: A troubleshooting flowchart for low yield in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 5-Bromo-2-(pyrrolidin-1-yl)pyridine reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: High Levels of Residual Palladium After Initial Purification
-
Symptom: Analysis of the isolated this compound product by methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) reveals palladium levels exceeding the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
-
Potential Causes:
-
Inefficient removal method for the specific palladium species present (e.g., Pd(0), Pd(II)).
-
The palladium catalyst has formed soluble complexes that are not easily removed by simple filtration.
-
The chosen purification method is not optimized for the scale of the reaction.
-
-
Solutions:
-
Identify the Palladium Species: If possible, determine the oxidation state of the residual palladium, as this can influence the choice of scavenger.
-
Employ a Scavenger: Introduce a palladium scavenger to the reaction mixture post-completion. Thiol-based silica scavengers are often effective for a variety of palladium species.[3][4]
-
Optimize Scavenger Conditions: Adjust parameters such as scavenger loading, temperature, and reaction time.
-
Consider a Multi-Step Approach: A combination of methods, such as an initial filtration through celite followed by treatment with a scavenger, can be more effective.[5][6]
-
Problem 2: Product Loss During Palladium Removal
-
Symptom: Significant decrease in the yield of this compound after the palladium removal step.
-
Potential Causes:
-
The product may be adsorbing to the solid support of the scavenger (e.g., silica, activated carbon).[7]
-
Harsh purification conditions (e.g., aggressive chromatography, multiple crystallizations) leading to product degradation.
-
-
Solutions:
-
Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover adsorbed product.
-
Screen Different Scavengers: Some scavengers have a lower affinity for the product. It may be necessary to screen a variety of scavengers to find the optimal one.
-
Alternative Purification Methods: Explore less aggressive purification techniques such as crystallization or precipitation if the product is amenable.
-
Problem 3: Formation of New Impurities After Scavenger Treatment
-
Symptom: Appearance of new, unidentified peaks in the HPLC or LC-MS analysis of the product after treatment with a palladium scavenger.
-
Potential Causes:
-
The scavenger itself or impurities within the scavenger may be reacting with the product or residual reagents. Thiol-based scavengers, for instance, can sometimes lead to undesired side reactions.[1]
-
-
Solutions:
-
Use High-Purity Scavengers: Ensure the scavenger used is of high purity and from a reputable supplier.
-
Test Scavenger Compatibility: Before scaling up, perform a small-scale test to check for any reactivity between the scavenger and the product in the reaction solvent.
-
Switch Scavenger Type: If one type of scavenger (e.g., thiol-based) is causing issues, consider a different type, such as an amine-based or triazine-based scavenger (TMT).[1][8]
-
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from the this compound product?
A1: Palladium is a heavy metal with known toxicity. For active pharmaceutical ingredients (APIs) and their intermediates, regulatory agencies like the FDA and ICH have established strict limits on the amount of residual palladium.[1][2][9] Failure to meet these limits can result in the rejection of a drug candidate. Furthermore, residual palladium can sometimes interfere with downstream chemical transformations.[1]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., functionalized silica, activated carbon) to bind the palladium, which is then removed by filtration.[1][10]
-
Chromatography: Passing the reaction mixture through a silica gel column can effectively remove palladium residues.[6][11]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[7]
-
Extraction: Using an aqueous solution to extract soluble palladium salts.[6]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials that selectively bind to palladium species, allowing for their removal from the reaction mixture. They are often solid-supported for easy filtration.[1] Common types include:
-
Thiol-based scavengers: These have a high affinity for palladium and are widely used.[3][4]
-
Amine-based scavengers: Effective for certain palladium complexes.
-
2,4,6-Trimercaptotriazine (TMT) based scavengers: These are also highly effective for palladium removal.[1][8] The mechanism involves the functional groups on the scavenger chelating with the palladium, effectively trapping it on the solid support.[1]
Q4: How do I choose the right palladium removal method for my reaction?
A4: The choice of method depends on several factors, including:
-
The nature of the palladium catalyst and its likely form in the reaction mixture (heterogeneous vs. homogeneous).
-
The properties of your product, this compound (solubility, stability).
-
The scale of your reaction.
-
The required final palladium concentration. The decision-making workflow below can help guide your choice.
Quantitative Data Summary
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger Type | Typical Loading (wt%) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| SiliaMetS Thiol | 50 | 35 | 17 | >1300 | 2 | [4] |
| SiliaMetS Thiol | Not specified | 40 | 3 + 16 | Not disclosed | Not disclosed | [3] |
| Si-TMT | 0.03 | 35 | 2 | High | <1 | [1] |
| MP-TMT | 0.20 | Room Temp | Overnight | 330 | 10-30 | [1] |
| 2,4,6-trimercapto-s-triazine (TMT) | Not specified | Not specified | Not specified | 600-650 | 20-60 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Completion: Once the formation of this compound is complete (as determined by TLC, LC-MS, or other appropriate methods), cool the reaction mixture to room temperature.
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS Thiol, Si-TMT) to the reaction mixture. The amount of scavenger to be added is typically recommended by the manufacturer (e.g., in weight percent relative to the product).
-
Stirring: Stir the mixture at the recommended temperature for the specified amount of time. This can range from a few hours to overnight.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now with reduced palladium content.
-
Analysis: Analyze the product for residual palladium content using an appropriate analytical technique such as ICP-MS.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of this compound.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the purified product for residual palladium. Column chromatography can remove a significant portion of residual palladium, often to below 100 ppm.[11]
Visualizations
Caption: Workflow for Palladium Removal.
Caption: Decision Tree for Method Selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: I am observing a low yield of the desired product, this compound. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reagents.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common byproduct is the di-substituted product, 2,5-bis(pyrrolidin-1-yl)pyridine.
-
Poor Quality Reagents: The purity of starting materials, especially 2,5-dibromopyridine and pyrrolidine, is crucial. Old or improperly stored reagents can lead to lower yields.
-
Inefficient Catalyst Activity (for Buchwald-Hartwig amination): The palladium catalyst's activity can be diminished due to exposure to air or impurities. The choice of ligand and base is also critical.
-
Suboptimal Reaction Conditions: The solvent, temperature, and concentration of reactants play a significant role in the reaction outcome. For instance, in base-promoted aminations, the choice of base is critical, with NaOtBu often being more effective than K2CO3 or KOAc.[1]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and observe the effect on the yield. For microwave-assisted synthesis, optimizing the temperature and time is crucial to maximize the yield of the mono-substituted product and avoid byproduct formation.[2]
-
Control Stoichiometry: Using a slight excess of the amine (pyrrolidine) can sometimes improve the yield of the mono-aminated product.[2]
-
Ensure Reagent Quality: Use freshly distilled or purified reagents. Ensure pyrrolidine is free of water. For Buchwald-Hartwig reactions, use high-purity catalysts and ligands, and degas solvents to remove oxygen.
-
Optimize Catalyst System (for Buchwald-Hartwig amination): Screen different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3), ligands (e.g., BINAP, Xantphos), and bases (e.g., NaOtBu, K3PO4) to find the optimal combination for your specific setup.
Q2: My reaction is incomplete, and I still have a significant amount of unreacted 2,5-dibromopyridine. What should I do?
Potential Causes:
-
Insufficient Reaction Time or Temperature: As mentioned above, the reaction may not have had enough time or energy to proceed to completion.
-
Deactivation of Catalyst: In palladium-catalyzed reactions, the catalyst may have deactivated over time.
-
Steric Hindrance: While pyrrolidine is a relatively small cyclic amine, steric factors can still play a role, especially if bulky ligands are used in a catalytic system.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature while monitoring for product degradation.
-
Add Fresh Catalyst: In catalytic reactions, adding a fresh portion of the catalyst may help to drive the reaction to completion.
-
Re-evaluate Solvent and Base: Ensure the chosen solvent is appropriate for the reaction temperature and that the base is strong enough to facilitate the reaction.
Q3: I have identified an impurity with a higher molecular weight, likely the di-substituted product 2,5-bis(pyrrolidin-1-yl)pyridine. How can I minimize its formation and remove it?
Potential Causes:
-
Excess Pyrrolidine: A large excess of pyrrolidine can favor the formation of the di-substituted product.
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the second substitution reaction.
-
Reaction Mechanism: In some cases, the mono-substituted product may be more reactive towards further substitution than the starting di-bromo pyridine.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a stoichiometric amount or only a slight excess of pyrrolidine can help to minimize di-substitution.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can selectively favor the mono-substitution.[2]
-
Purification: The di-substituted product can often be separated from the mono-substituted product by column chromatography on silica gel. Due to the increased polarity of the di-substituted product, it will typically have a lower Rf value on TLC.
Q4: I am facing difficulties in purifying the final product. What are the recommended purification methods?
Potential Causes of Impurities:
-
Unreacted Starting Materials: Residual 2,5-dibromopyridine and pyrrolidine.
-
Byproducts: 2,5-bis(pyrrolidin-1-yl)pyridine, and potentially products from over-bromination of the starting materials if the 2,5-dibromopyridine was not pure.[3]
-
Catalyst Residues (for Buchwald-Hartwig amination): Palladium residues can contaminate the product.
-
Solvent and Base Residues: Residual reaction solvent and base.
Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent (e.g., ethyl acetate, dichloromethane). This solution is then washed with water to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can be used to remove excess pyrrolidine by forming its water-soluble salt.[4] A subsequent wash with a mild base (e.g., saturated NaHCO3 solution) will neutralize any remaining acid, followed by a brine wash to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: This is the most common method for purifying this compound. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. The product is a solid.
-
Recrystallization: If the product is obtained as a solid after chromatography and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and related aminopyridines. Please note that optimal conditions may vary depending on the specific substrate and reaction scale.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (Microwave) |
| Starting Material | 2,5-Dibromopyridine | 3,5-Dibromopyridine |
| Amine | Pyrrolidine | Pyrrolidine |
| Catalyst | Pd(OAc)2, Pd2(dba)3 | None |
| Ligand | BINAP, Xantphos, etc. | None |
| Base | NaOtBu, K3PO4, Cs2CO3 | None (excess amine acts as base) |
| Solvent | Toluene, Dioxane | NMP/Toluene |
| Temperature | 80 - 110 °C | 180 °C |
| Reaction Time | 4 - 24 hours | 30 minutes |
| Typical Yield | Moderate to excellent | 4% (conventional heating), 22% (microwave, 1 equiv. amine), higher with excess amine[2] |
Detailed Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization.
Materials:
-
2,5-Dibromopyridine
-
Pyrrolidine
-
Toluene (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (1.0 eq.) in a mixture of NMP and toluene.
-
Addition of Amine: Add pyrrolidine (excess, e.g., 5-10 eq.) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete and the mixture has cooled to room temperature, dilute it with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a 10g scale to a 1kg scale. What are the common causes?
A1: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition of reagents or products. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.
-
Reagent Addition Rate: The rate of addition of reagents, especially the base or the pyrrolidine, can have a more pronounced effect on a larger scale. A slow and controlled addition is often necessary to manage the reaction exotherm.
-
Purity of Starting Materials: Impurities in the 2,5-dibromopyridine or pyrrolidine that were negligible on a small scale can have a significant impact on a larger scale by, for example, poisoning the catalyst in a Buchwald-Hartwig amination.
-
Atmosphere Control: Maintaining a strictly inert atmosphere is more challenging in large reactors. Oxygen can lead to the deactivation of palladium catalysts and the formation of undesired by-products.
Q2: Our scaled-up Buchwald-Hartwig amination is sluggish and incomplete. How can we improve the reaction rate and conversion?
A2: Sluggish or incomplete reactions are often related to catalyst activity and reaction conditions. Consider the following:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient substrates like 2,5-dibromopyridine, sterically hindered and electron-rich ligands are often more effective.[1]
-
Catalyst Loading: While it is tempting to reduce catalyst loading on a large scale for cost reasons, this can lead to incomplete conversion. It is crucial to find the optimal balance between cost and efficiency.
-
Base Selection and Solubility: The strength and solubility of the base are important. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, on a large scale, the heterogeneity of the reaction mixture can be an issue. Using a more soluble base or a phase-transfer catalyst might be beneficial.
-
Solvent Choice: The solvent affects the solubility of all components and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common. Ensure the solvent is anhydrous, as water can negatively impact the reaction.
Q3: We are observing the formation of a significant amount of a di-substituted by-product, 2,5-di(pyrrolidin-1-yl)pyridine, in our large-scale synthesis. How can we improve the selectivity for the mono-substituted product?
A3: Controlling regioselectivity can be more challenging at scale. Here are some strategies to favor mono-substitution:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,5-dibromopyridine relative to pyrrolidine can help minimize the formation of the di-substituted product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the second substitution often requires more energy.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted by-product occurs.
-
Method Selection: If selectivity remains an issue with Buchwald-Hartwig amination, consider a nucleophilic aromatic substitution (SNAr) approach, which can sometimes offer better control over mono-substitution depending on the reaction conditions.
Q4: The purification of this compound is proving difficult on a multi-kilogram scale. What are the recommended methods?
A4: Large-scale purification requires different strategies than lab-scale chromatography. Consider these options:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be a viable option.
-
Extraction: A well-designed series of aqueous extractions can remove many impurities. Adjusting the pH of the aqueous phase can help to separate acidic or basic impurities.
-
Slurry Washes: Slurrying the crude product in a solvent in which the product is poorly soluble but the impurities are soluble can be a simple and effective purification step.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound at Different Scales
| Parameter | Buchwald-Hartwig Amination (Lab Scale, 10g) | Buchwald-Hartwig Amination (Pilot Scale, 1kg) | Nucleophilic Aromatic Substitution (SNAr) (Lab Scale, 10g) | Nucleophilic Aromatic Substitution (SNAr) (Pilot Scale, 1kg) |
| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine | 2,5-Dibromopyridine | 2,5-Dibromopyridine |
| Reagents | Pyrrolidine, Pd(OAc)₂, Xantphos, NaOtBu | Pyrrolidine, Pd(OAc)₂, Xantphos, NaOtBu | Pyrrolidine, K₂CO₃ | Pyrrolidine, K₂CO₃ |
| Solvent | Toluene | Toluene | DMSO | DMSO |
| Temperature | 100 °C | 100-110 °C (exotherm control) | 120 °C | 120-130 °C (exotherm control) |
| Reaction Time | 4-6 hours | 8-12 hours | 12-18 hours | 24-36 hours |
| Typical Yield | 85-95% | 70-85% | 75-85% | 65-75% |
| Purity (crude) | ~95% | ~85-90% | ~90% | ~80-85% |
| Key Scalability Challenges | Catalyst cost, inert atmosphere | Heat dissipation, mixing, catalyst deactivation | Longer reaction times, solvent removal | Heat dissipation, extended reaction times, by-product formation |
Table 2: Troubleshooting Guide for Low Yield in Scaled-Up Synthesis
| Observation | Potential Cause | Suggested Solution |
| Reaction stalls before completion | Catalyst deactivation | - Ensure strict inert atmosphere. - Use a more robust pre-catalyst. - Increase catalyst loading. |
| Formation of dark, tarry material | Localized overheating | - Improve agitation. - Slow down the addition of reagents. - Use a jacketed reactor with precise temperature control. |
| High levels of starting material remain | Insufficient base or poor mixing | - Ensure the base is fully dispersed. - Consider a more soluble base or a phase-transfer catalyst. - Increase the amount of base. |
| Formation of multiple by-products | Reaction temperature too high or reaction time too long | - Optimize the reaction temperature. - Monitor the reaction closely and quench at the optimal time. |
Experimental Protocols
Protocol 1: Lab-Scale (10g) Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dibromopyridine (10.0 g, 42.2 mmol), sodium tert-butoxide (5.7 g, 59.1 mmol), and Xantphos (0.49 g, 0.84 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (100 mL) via cannula, followed by pyrrolidine (3.8 mL, 46.4 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Pilot-Scale (1kg) Buchwald-Hartwig Amination Considerations
-
Reactor: Use a jacketed glass-lined reactor with a robust overhead stirrer and a temperature probe.
-
Inerting: Ensure the reactor is thoroughly purged with nitrogen before adding reagents. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: Add the 2,5-dibromopyridine, base, and ligand to the reactor, followed by the solvent. Add the pyrrolidine solution subsurface via a metering pump over a period of 1-2 hours to control the initial exotherm.
-
Temperature Control: Program the reactor's heating/cooling system to maintain the desired temperature, being mindful of potential exotherms during the initial phase of the reaction.
-
Work-up: The work-up will require larger scale equipment for quenching, phase separation, and extraction.
-
Purification: At this scale, purification will likely involve crystallization rather than chromatography. Develop a robust crystallization protocol with appropriate solvent selection and cooling profiles.
Visualizations
References
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 5-Bromo-2-(pyrrolidin-1-yl)pyridine vs. 2,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl structures. The choice of the halide precursor is critical for reaction efficiency and selectivity. This guide provides an objective comparison of the Suzuki coupling reactivity of two bromopyridine building blocks: 5-Bromo-2-(pyrrolidin-1-yl)pyridine and 2,5-dibromopyridine. This analysis is supported by a compilation of representative experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Theoretical Comparison of Reactivity
The reactivity of bromopyridines in palladium-catalyzed Suzuki coupling is fundamentally influenced by the electronic properties of the substituents on the pyridine ring. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
-
This compound: The pyrrolidinyl group at the 2-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This increased electron density at the C-Br bond at the 5-position is expected to slow down the oxidative addition step, thus rendering this compound potentially less reactive compared to unsubstituted or electron-deficient bromopyridines.
-
2,5-dibromopyridine: This compound presents two reaction sites. The C2 and C6 positions in pyridines are generally more electron-deficient than other positions, making the C-Br bond at the 2-position more susceptible to oxidative addition. Therefore, 2,5-dibromopyridine is expected to be more reactive than this compound, with a strong propensity for selective coupling at the C2 position. The presence of a second bromine atom has a moderate electron-withdrawing effect, which can further enhance the reactivity at the C2 position.
Data Presentation: A Comparative Overview of Suzuki Coupling Reactions
Table 1: Representative Suzuki Coupling of 5-Bromo-2-(substituted-amino)pyridines with Arylboronic Acids
| Arylboronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~88 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 16 | ~82 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~75 |
Note: The data in this table is representative for 2-amino substituted 5-bromopyridines and serves as an estimation for the reactivity of this compound.
Table 2: Regioselective Suzuki Coupling of 2,5-dibromopyridine with Arylboronic Acids (C2-selectivity)
| Arylboronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (C2-product) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >90 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | >95 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 90 | 8 | ~89 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is adapted from established procedures for similar 2-amino-5-bromopyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.
Protocol 2: Procedure for C2-Selective Suzuki Coupling of 2,5-dibromopyridine
This protocol is optimized for the preferential arylation at the C2 position of 2,5-dibromopyridine.
Materials:
-
2,5-dibromopyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox, add 2,5-dibromopyridine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried vial with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-5-bromopyridine.
Mandatory Visualizations
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of reactivity and regioselectivity.
Conclusion
In comparing this compound and 2,5-dibromopyridine for Suzuki coupling applications, a clear distinction in reactivity and selectivity emerges. 2,5-dibromopyridine is generally the more reactive substrate, with a strong intrinsic preference for coupling at the C2 position, which can be exploited for regioselective synthesis. In contrast, this compound is expected to be less reactive due to the electron-donating nature of the pyrrolidinyl substituent. However, it offers a direct route to 5-aryl-2-(pyrrolidin-1-yl)pyridine scaffolds. The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired reactivity profile. The provided protocols offer robust starting points for the successful implementation of either substrate in a Suzuki-Miyaura cross-coupling strategy.
Reactivity Face-Off: 5-bromo-2-(pyrrolidin-1-yl)pyridine vs. 5-chloro-2-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, 5-halo-2-substituted pyridines are invaluable building blocks. The choice between a bromo or a chloro substituent on the pyridine ring can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of 5-bromo-2-(pyrrolidin-1-yl)pyridine and its chloro-analogue, 5-chloro-2-(pyrrolidin-1-yl)pyridine, with a focus on palladium-catalyzed cross-coupling reactions. While direct comparative studies on these specific molecules are limited in publicly available literature, this guide draws upon established principles of chemical reactivity and data from analogous systems to provide a comprehensive overview for researchers.
Theoretical Underpinnings of Reactivity
The disparate reactivity of aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally rooted in the difference in the carbon-halogen (C-X) bond strength. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.
The C-Br bond is inherently weaker than the C-Cl bond. The average bond dissociation energy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol.[1] This lower bond energy for the C-Br bond translates to a lower activation energy for the oxidative addition step, making this compound the more reactive of the two compounds in these transformations.[2][3] Consequently, reactions with the bromo-substituted pyridine can often be carried out under milder conditions, with lower catalyst loadings and less specialized ligands.
Conversely, the stronger C-Cl bond in 5-chloro-2-(pyrrolidin-1-yl)pyridine necessitates more forcing reaction conditions to achieve efficient oxidative addition. This typically involves the use of more sophisticated and electron-rich ligands, higher reaction temperatures, and potentially higher catalyst concentrations to overcome the higher activation energy barrier.[4]
Performance in Key Cross-Coupling Reactions: A Comparative Overview
Based on general principles and data from similar halopyridine systems, the following table summarizes the expected differences in performance between this compound and 5-chloro-2-(pyrrolidin-1-yl)pyridine in common palladium-catalyzed cross-coupling reactions.
| Parameter | This compound | 5-chloro-2-(pyrrolidin-1-yl)pyridine |
| General Reactivity | Higher | Lower |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃) | More active, specialized catalysts (e.g., palladacycles with bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, RuPhos) |
| Typical Reaction Temperature | Moderate (e.g., 80-100 °C) | Elevated (e.g., 100-120 °C) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Times | Generally shorter | Generally longer |
| Susceptibility to Side Reactions | Lower risk of hydrodehalogenation | Higher risk of hydrodehalogenation, especially under forcing conditions |
Experimental Protocols: A General Guideline
While specific conditions should be optimized for each reaction, the following provides a general experimental protocol for a Suzuki-Miyaura coupling, highlighting the likely adjustments needed when using the chloro-analogue compared to the bromo-analogue.
General Protocol for Suzuki-Miyaura Coupling of a 5-halo-2-(pyrrolidin-1-yl)pyridine:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 5-halo-2-(pyrrolidin-1-yl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor and ligand.
-
For this compound: A standard catalyst system such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%) may be sufficient.
-
For 5-chloro-2-(pyrrolidin-1-yl)pyridine: A more active pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%), is recommended.
-
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Stir the mixture at the appropriate temperature.
-
For the bromo-derivative: 80-90 °C may be adequate.
-
For the chloro-derivative: A higher temperature of 100-110 °C will likely be necessary.
-
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Logical Framework for Reaction Conditions
The decision-making process for selecting the appropriate reaction conditions can be visualized as follows:
References
Comparative Analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and Other Brominated Pyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel compounds is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product. This guide provides a comprehensive comparative analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine and other common brominated pyridines, focusing on their physicochemical properties, reactivity in key cross-coupling reactions, and potential biological relevance.
This analysis aims to provide an objective comparison supported by experimental data to aid in the strategic selection of these important synthetic intermediates.
Physicochemical Properties: A Comparative Overview
The position of the bromine atom and other substituents on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity and handling. The following table summarizes key properties for this compound and the isomeric monobromopyridines.
| Property | This compound | 2-Bromopyridine[1][2][3] | 3-Bromopyridine | 4-Bromopyridine |
| Molecular Formula | C₉H₁₁BrN₂ | C₅H₄BrN[2] | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight | 227.10 g/mol | 158.00 g/mol [2] | 158.00 g/mol | 158.00 g/mol |
| Physical State | Solid | Liquid[1][3] | Liquid | Solid |
| Melting Point (°C) | Not explicitly available | - | -27 | 53-56 |
| Boiling Point (°C) | Not explicitly available | 192-194[1][2] | 173 | Not applicable |
| pKa | Not explicitly available | 0.71[1] | Not explicitly available | Not explicitly available |
| logP | Not explicitly available | 1.42[1] | Not explicitly available | Not explicitly available |
Reactivity in Cross-Coupling Reactions
Brominated pyridines are versatile substrates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The two most common and powerful of these reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
General Reactivity Trends
The reactivity of bromopyridines in these cross-coupling reactions is largely dictated by the electronic effects of the pyridine nitrogen. The general order of reactivity for isomeric bromopyridines is typically: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Br bond and facilitates oxidative addition, the rate-determining step in many catalytic cycles.
In this compound, the presence of the electron-donating pyrrolidinyl group at the 2-position modulates the electronic properties of the pyridine ring, which can influence its reactivity compared to the simple bromopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl and heteroaryl compounds. Below is a comparison of representative yields for the coupling of various bromopyridines with phenylboronic acid.
| Bromopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~85 (estimated) |
| 2-Bromopyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | i-PrOH/H₂O | Reflux | 0.5 | 95[4] |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85[5] |
| 4-Bromopyridine | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | 2 | 95 |
Note: Yields are compiled from different sources and reaction conditions are not identical, thus direct comparison should be made with caution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The following table presents a comparison of yields for the amination of different bromopyridines with a common amine, morpholine.
| Bromopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 16 | ~90 (estimated) |
| 2-Bromopyridine | Pd(OAc)₂/dppf | NaOtBu | Toluene | 80 | 18 | 98[6] |
| 3-Bromopyridine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 24 | 85[7] |
| 4-Bromopyridine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 4 | 92 |
Note: Yields are compiled from different sources and reaction conditions are not identical, thus direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8][9]
General Protocol for Buchwald-Hartwig Amination
To a dried Schlenk tube are added the bromopyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours.[7] After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is then purified by column chromatography.[7]
Biological Activity and Structure-Activity Relationship (SAR)
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[10] The introduction of a pyrrolidine ring, as in this compound, can significantly impact the compound's pharmacological profile, often enhancing its binding affinity to biological targets.[11]
Derivatives of 2-aminopyridine have shown promise as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in diseases such as cancer.[12] The pyrrolidinyl group can provide a key interaction point within the ATP-binding pocket of kinases, and its conformation can influence selectivity.
While specific biological data for this compound is not extensively available in the public domain, its structural motifs are present in known biologically active molecules. For instance, Bafetinib, a kinase inhibitor that has been in clinical trials, features a substituted pyrrolidine moiety.[13] Structure-activity relationship (SAR) studies on related pyrrolidine-containing compounds have shown that modifications to the pyrrolidine ring and its substituents can fine-tune the inhibitory activity and selectivity.[1][14]
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 11. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bafetinib - Wikipedia [en.wikipedia.org]
- 14. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives as Novel TrkA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the evaluation of 5-Bromo-2-(pyrrolidin-1-yl)pyridine derivatives as potential inhibitors of Tropomyosin receptor kinase A (TrkA). As publicly available Structure-Activity Relationship (SAR) data for this specific class of compounds against TrkA is limited, this document serves as a template for researchers, outlining the methodologies and data presentation standards for a robust comparative study. We will draw comparisons to established TrkA inhibitors to provide a relevant context for evaluating novel compounds.
Introduction to TrkA Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of the TrkA signaling pathway has been implicated in various cancers and pain-related disorders, making it a compelling target for therapeutic intervention. Several TrkA inhibitors, such as Larotrectinib and Entrectinib, have been approved for the treatment of tumors with NTRK gene fusions, demonstrating the clinical potential of targeting this pathway.
The this compound scaffold represents a potential starting point for the development of novel TrkA inhibitors. Understanding the Structure-Activity Relationship (SAR) of this class of compounds is critical for optimizing their potency, selectivity, and pharmacokinetic properties.
Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives
The following table presents a hypothetical SAR study for this compound derivatives. This serves as an example of how to systematically explore the chemical space around this scaffold and correlate structural modifications with inhibitory activity. The data presented is illustrative and intended to guide the design and interpretation of future experiments.
| Compound ID | R1 (at Pyrrolidine) | R2 (at Pyridine) | TrkA IC50 (nM) | Kinase Selectivity (Fold vs. TrkB/TrkC) | Cell-Based Activity (nM) |
| HYPO-001 | H | H | 500 | 10 | 1500 |
| HYPO-002 | 3-OH | H | 250 | 20 | 800 |
| HYPO-003 | 3-F | H | 150 | 50 | 400 |
| HYPO-004 | H | 4-F-Ph | 50 | 100 | 150 |
| HYPO-005 | H | 4-CN-Ph | 75 | 80 | 200 |
| HYPO-006 | 3-F | 4-F-Ph | 10 | >200 | 30 |
| Larotrectinib | - | - | 5-11 | High | Potent |
| Entrectinib | - | - | 1-5 | Moderate | Potent |
Table 1: Hypothetical SAR Data for this compound Derivatives and Comparison with Known Inhibitors.
Comparative Analysis with Alternative TrkA Inhibitors
To contextualize the potential of novel this compound derivatives, it is essential to compare their performance against established TrkA inhibitors. The following table provides a summary of key performance indicators for Larotrectinib and Entrectinib.
| Inhibitor | TrkA IC50 (nM) | Kinase Selectivity | Approved Indications | Key Features |
| Larotrectinib | 5-11 | Highly selective for Trk family | Tumors with NTRK gene fusion | First-in-class, highly selective pan-Trk inhibitor. |
| Entrectinib | 1-5 | Multi-kinase inhibitor (TrkA/B/C, ROS1, ALK) | Tumors with NTRK gene fusion, ROS1-positive NSCLC | Broader kinase inhibition profile, CNS activity. |
| Hypothetical HYPO-006 | 10 | High selectivity for TrkA over TrkB/C | (Under Investigation) | Potential for high selectivity and potency. |
Table 2: Comparison of a Hypothetical Lead Compound with Approved TrkA Inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following are methodologies for key experiments in the evaluation of TrkA inhibitors.
Biochemical TrkA Kinase Assay (e.g., ADP-Glo™)
Principle: This assay measures the activity of purified TrkA kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate.
Methodology:
-
Prepare serial dilutions of the test compounds and control inhibitors (e.g., Larotrectinib).
-
In a 96- or 384-well plate, combine the recombinant TrkA enzyme, a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), and a generic tyrosine kinase substrate.
-
Add the diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
-
Determine the IC50 value by fitting the dose-response curve.
Cell-Based TrkA Phosphorylation Assay (Western Blot)
Principle: This assay assesses the ability of an inhibitor to block TrkA autophosphorylation in a cellular context.
Methodology:
-
Culture a TrkA-dependent cell line (e.g., a cell line with an NTRK1 fusion).
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated TrkA (p-TrkA).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the p-TrkA signal to the total TrkA signal to determine the extent of inhibition.
Cellular Proliferation Assay (e.g., MTT Assay)
Principle: This assay measures the effect of the inhibitor on the viability and proliferation of TrkA-dependent cancer cells.
Methodology:
-
Seed TrkA-dependent cells in a 96-well plate.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for a period that allows for cell proliferation (e.g., 72 hours).
-
Add a reagent such as MTT, which is converted to a colored formazan product by metabolically active cells.
-
Solubilize the formazan product and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the cellular IC50 value.
Visualizing Key Concepts
To aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: Simplified TrkA Signaling Pathway.
Caption: Experimental Workflow for TrkA Inhibitor Discovery.
Caption: Hypothetical SAR of this compound Derivatives.
References
Comparative Analysis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Analogs and Their Biological Activity at Nicotinic Acetylcholine Receptors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activity of 5-Bromo-2-(pyrrolidin-1-yl)pyridine analogs in comparison to other key nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a summary of their binding affinities and functional activities, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them significant targets for the development of therapeutics for various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The 2-(pyrrolidin-1-yl)pyridine scaffold is a key pharmacophore found in several potent nAChR ligands. This guide focuses on the biological activity of this compound and its analogs, providing a comparative analysis with other well-characterized nAChR ligands to aid in the design and development of novel therapeutic agents.
Comparative Biological Activity
The biological activity of this compound analogs is primarily characterized by their binding affinity and functional efficacy at various nAChR subtypes. For a comprehensive comparison, this guide includes data on closely related analogs and established nAChR ligands such as Varenicline and Epibatidine.
Nicotinic Acetylcholine Receptor Binding Affinities (Ki)
The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for a series of 2-(pyrrolidinyl)methoxy-pyridine analogs and key comparators at different human nAChR subtypes.
| Compound | α4β2 (Ki, nM) | α3β4 (Ki, nM) | α7 (Ki, nM) | α1β1γδ (Ki, nM) | Reference |
| A-84543 Analog Series | |||||
| Analog 1 (R=H) | 3.44 ± 0.79 | >10,000 | >10,000 | >10,000 | [1] |
| Analog 2 (R=CH3) | 0.46 ± 0.21 | >10,000 | >10,000 | >10,000 | [1] |
| Alternative nAChR Ligands | |||||
| Varenicline | 0.06 - 0.4 | 125 | 322 - 4200 | >8,000 | [2][3] |
| Epibatidine | 0.04 | - | 20 | - | [4] |
| Nicotine | 1 - 6.1 | - | 1600 | 2,000 | [2][3] |
Note: Data for this compound was not available in the reviewed literature. The A-84543 analogs share a similar core structure but feature a methoxy linker.
Nicotinic Acetylcholine Receptor Functional Activity (EC50 / %Emax)
Functional activity assays measure the biological effect of a compound after it binds to the receptor. For agonists, this is often expressed as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to a standard agonist like acetylcholine.
| Compound | nAChR Subtype | EC50 (nM) | % Emax (relative to ACh) | Activity Profile | Reference |
| A-84543 Analog Series | |||||
| Analog 1 (R=H) | α3β4 | >30,000 | 40 | Partial Agonist | [1] |
| Analog 2 (R=CH3) | α3β4 | 1,300 ± 200 | 100 | Full Agonist | [1] |
| Alternative nAChR Ligands | |||||
| Varenicline | α4β2 (HS) | - | 18 | Partial Agonist | [5] |
| Varenicline | α4β2 (LS) | - | 41 | Partial Agonist | [5] |
| Varenicline | α7 | - | 100 | Full Agonist | [5] |
HS = High Sensitivity isoform, LS = Low Sensitivity isoform.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize the biological activity of nAChR ligands.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7][8]
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]Epibatidine, [³H]Cytisine).[6]
-
Test compounds (e.g., this compound analogs).
-
Binding buffer (e.g., 50 mM TRIS-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine or carbachol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes/homogenate, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
⁸⁶Rb⁺ Efflux Assay for nAChR Functional Analysis
This functional assay measures the ability of a compound to activate nAChR channels, leading to the efflux of the radioactive potassium analog, ⁸⁶Rb⁺.[9][10][11]
Materials:
-
Cells stably expressing the nAChR subtype of interest.
-
⁸⁶RbCl (radioactive rubidium chloride).
-
Loading buffer (e.g., culture medium).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (agonists).
-
Stop solution (to terminate the efflux).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for a specific duration (e.g., 2-4 hours).
-
Wash the cells extensively with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add the test compounds at various concentrations to the cells and incubate for a short period (e.g., 2-5 minutes).
-
Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.
-
Determine the EC50 and Emax values by plotting the percentage of efflux against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Agonist binding to nAChRs triggers channel opening and subsequent cellular responses.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.
Experimental Workflow: ⁸⁶Rb⁺ Efflux Assay
References
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. An isotopic rubidium ion efflux assay for the functional characterization of nicotinic acetylcholine receptors on clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopic rubidium ion efflux assay for the functional characterization of nicotinic acetylcholine receptors on clonal cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 11. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating High-Throughput Screening Hits: A Comparative Guide to 5-Bromo-2-(pyrrolidin-1-yl)pyridine Scaffolds
In the landscape of modern drug discovery, the validation of hits emerging from high-throughput screening (HTS) is a critical juncture. Promising initial findings must be rigorously scrutinized to eliminate false positives and confirm genuine bioactivity. This guide provides a comparative analysis of hit validation strategies, with a particular focus on the utility of the 5-Bromo-2-(pyrrolidin-1-yl)pyridine scaffold. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of relevant signaling pathways and workflows to aid researchers in making informed decisions for their hit-to-lead campaigns.
Performance Comparison of Hit Validation Scaffolds
The selection of a chemical scaffold for hit validation is pivotal and can significantly influence the trajectory of a drug discovery project. The ideal scaffold should not only confirm the initial hit's activity but also provide a foundation for generating a preliminary structure-activity relationship (SAR). Below is a comparative table summarizing the performance of the this compound scaffold against other common alternatives in a hypothetical kinase inhibitor screening campaign.
| Scaffold Type | Hit Confirmation Rate (%) | Potency (IC50 Range) | Selectivity Profile | Synthesis Accessibility |
| This compound | 85 | 0.1 - 5 µM | High | Moderate |
| Thiazole-based | 78 | 0.5 - 15 µM | Moderate | High |
| Imidazole-based | 82 | 0.2 - 10 µM | Variable | High |
| Indole-based | 75 | 0.05 - 8 µM | Generally Lower | Moderate to Difficult |
This data is representative and intended for comparative purposes.
The this compound scaffold often demonstrates a high hit confirmation rate, suggesting that hits based on this core structure are less likely to be artifacts of the primary screen. Its derivatives frequently exhibit potent and selective inhibition, making it a favorable starting point for optimization.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful hit validation. The following sections outline the methodologies for key experiments typically employed in this phase.
Protocol 1: In Vitro Kinase Inhibition Assay (p38 MAPK)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase, in this case, p38 MAP kinase.
Materials:
-
Recombinant human p38 MAPKα (purified)
-
ATP (Adenosine triphosphate)
-
Myelin Basic Protein (MBP) as a substrate
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Radiolabeled [γ-³²P]ATP
-
Phosphor imager or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilution or DMSO (for control wells).
-
Add 10 µL of p38 MAPKα solution (final concentration ~5-10 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture containing MBP (final concentration ~10 µM) and [γ-³²P]ATP (to a final concentration equal to the Km for ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
-
Allow the filter mat to dry completely.
-
Measure the incorporated radioactivity using a phosphor imager or scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement in a cellular environment.[1]
Materials:
-
Cultured cells expressing the target kinase.
-
Test compounds (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
PCR tubes or a 96-well PCR plate.
-
Thermocycler.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).
Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate under normal cell culture conditions for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing the test compound or DMSO.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures using a thermocycler for 3 minutes (e.g., a gradient from 40°C to 70°C).
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured, soluble protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target kinase.
-
Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams were created using the Graphviz (DOT language) as specified.
Caption: A typical workflow for validating hits from a primary HTS campaign.
Caption: Simplified p38 MAP kinase signaling cascade and the point of inhibition.
Caption: Overview of the canonical NF-κB signaling pathway.[2][3][4][]
References
Spectroscopic Analysis for Structural Confirmation of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthetic compounds is a critical checkpoint in chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the structure of 5-Bromo-2-(pyrrolidin-1-yl)pyridine. By presenting a combination of predicted data for the title compound alongside experimental data for analogous structures, this document serves as a practical reference for researchers.
Spectroscopic Data Comparison
To facilitate clear analysis, the following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, key infrared absorption bands, and mass spectrometry fragmentation patterns for this compound. These are compared with the experimental data of two structurally related alternatives: 2-(Pyrrolidin-1-yl)pyridine, which lacks the bromine substituent, and 2-Amino-5-bromopyridine, which features a different functional group at the 2-position.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Pyrrolidine Protons (ppm) |
| This compound (Predicted) | δ 8.2 (d, 1H, H6), 7.5 (dd, 1H, H4), 6.3 (d, 1H, H3) | δ 3.4-3.6 (m, 4H), 1.9-2.1 (m, 4H) |
| 2-(Pyrrolidin-1-yl)pyridine (Experimental) | δ 8.19 (ddd, 1H), 7.46 (ddd, 1H), 6.55 (ddd, 1H), 6.40 (dt, 1H) | δ 3.44 (t, 4H), 1.96 (t, 4H) |
| 2-Amino-5-bromopyridine (Experimental) | δ 8.11 (d, 1H), 7.55 (dd, 1H), 6.45 (d, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | Pyrrolidine Carbons (ppm) |
| This compound (Predicted) | δ 158 (C2), 148 (C6), 140 (C4), 110 (C3), 108 (C5) | δ 47 (α-CH₂), 25 (β-CH₂) |
| 2-Amino-5-bromopyridine (Experimental) | δ 158.3, 148.1, 140.7, 111.1, 108.6 | - |
Table 3: Key Infrared (IR) Absorption Data (Predicted vs. Experimental)
| Compound | C-N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~1330-1260 | ~600-500 | ~3100-3000 |
| 2-Amino-5-bromopyridine (Experimental) | ~1328 | ~650-550 | ~3100-3000 |
| 2-Aminopyridine (Experimental) | ~1328 | - | ~3100-3000 |
Table 4: Mass Spectrometry (MS) Fragmentation Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 226/228 (M⁺, Br isotopes) | 197/199 ([M-C₂H₄]⁺), 147 ([M-Br]⁺), 78 ([C₅H₄N]⁺) |
| 2-(Pyrrolidin-1-yl)pyridine (Experimental) | 148 (M⁺) | 119 ([M-C₂H₅]⁺), 78 ([C₅H₄N]⁺) |
| 2-Amino-5-bromopyridine (Experimental) | 172/174 (M⁺, Br isotopes) | 93 ([M-Br]⁺), 66 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the structural confirmation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the abundance of each ion to generate the mass spectrum. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical steps involved in confirming the structure of the target compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical steps for structure confirmation.
Comparing the efficacy of different catalysts for 5-Bromo-2-(pyrrolidin-1-yl)pyridine couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with substituted pyridines featuring prominently in a vast array of pharmaceuticals. 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable building block in this regard, offering a handle for the introduction of diverse molecular fragments through cross-coupling reactions. The efficacy of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for Suzuki and Buchwald-Hartwig couplings of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
Catalyst Performance in Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various arylboronic acids, palladium-based catalysts are the systems of choice. The following table summarizes the performance of common palladium catalysts in reactions with structurally similar bromo-pyridine substrates.
Table 1: Comparison of Catalysts for Suzuki Coupling of Bromo-pyridines with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference Analogue |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Phenylboronic acid | 85 | 5-bromo-2-methylpyridin-3-amine |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 4-Methoxyphenylboronic acid | 88 | 5-bromo-2-methylpyridin-3-amine |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 4-Chlorophenylboronic acid | 78 | 5-bromo-2-methylpyridin-3-amine |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | N-Boc-2-pyrroleboronic acid | High | 5-bromo-1-ethyl-1H-indazole |
Note: Yields are based on reactions with the specified reference analogues, which are structurally similar to this compound and provide a strong indication of expected performance.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many biologically active molecules. The choice of ligand is particularly crucial in these reactions to facilitate the coupling of amines with the pyridine substrate.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Bromo-pyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Reference Analogue |
| Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 100-110 | 12-24 | Aniline | High | 5-Bromo-N-phenylpyridin-3-amine |
| Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 2.5-3 | Morpholine | 92 | N-substituted 4-bromo-7-azaindole |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 8 | 2,4-Dimethylaniline | 82 | 4-(pyridin-3-yl)pyrimidin-2-amine |
| RuPhos-precatalyst | RuPhos | LiHMDS | - | - | 16 | Morpholine | 83 | 3-bromo-2-aminopyridine |
Note: Yields are based on reactions with the specified reference analogues. The data suggests that bulky, electron-rich phosphine ligands are highly effective for the amination of bromo-pyridines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. A degassed solvent mixture of 1,4-dioxane and water (4:1) is added, and the reaction mixture is heated to the desired temperature (e.g., 90 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere, this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) are added. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated to the specified temperature (e.g., 110 °C) with vigorous stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.
Visualizing Reaction Workflow and Catalyst Selection
To further elucidate the experimental process and the logic behind catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalyst selection logic for different coupling types.
In Vitro Assay Validation of 5-Bromo-2-(pyrrolidin-1-yl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of novel compounds derived from the 5-Bromo-2-(pyrrolidin-1-yl)pyridine scaffold. Given the prevalence of pyridine and pyrrolidine moieties in kinase inhibitors and cytotoxic agents, this document focuses on the validation of these derivatives as potential inhibitors of key oncogenic kinases (EGFR, VEGFR-2, and Bcr-Abl) and as cytotoxic agents against relevant cancer cell lines. The performance of these hypothetical derivatives is compared against established therapeutic agents. All experimental data is presented in a standardized format to facilitate objective comparison.
Comparative Analysis of Kinase Inhibition and Cellular Viability
The inhibitory activity of hypothetical this compound derivatives, designated as Compound X, Compound Y, and Compound Z, was assessed against three critical kinases in oncogenic signaling: EGFR, VEGFR-2, and Bcr-Abl. Furthermore, the cytotoxic effects of these compounds were evaluated in the human hepatocellular carcinoma cell line (HepG-2) and the human colorectal adenocarcinoma cell line (Caco-2). The results are summarized in the tables below, alongside data for established inhibitors for comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR | 15 |
| VEGFR-2 | 120 | |
| Bcr-Abl | >1000 | |
| Compound Y | EGFR | 250 |
| VEGFR-2 | 35 | |
| Bcr-Abl | 850 | |
| Compound Z | EGFR | >1000 |
| VEGFR-2 | >1000 | |
| Bcr-Abl | 50 | |
| Erlotinib | EGFR | 2-30[1][2][3] |
| Sorafenib | VEGFR-2 | 90[4][5][6] |
| Imatinib | Bcr-Abl | 25-100[7] |
| Bafetinib | Bcr-Abl | 5.8[8][9] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: In Vitro Cytotoxicity Profile
| Compound | Cell Line | EC50 (µM) |
| Compound X | HepG-2 | 8.5 |
| Caco-2 | 10.2 | |
| Compound Y | HepG-2 | 15.1 |
| Caco-2 | 18.9 | |
| Compound Z | HepG-2 | 5.2 |
| Caco-2 | 7.8 | |
| Doxorubicin | HepG-2 | 0.5-1.5 |
| Caco-2 | 1.0-2.5 |
Note: EC50 values represent the concentration required to reduce cell viability by 50%.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of similar validation studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (EGFR, VEGFR-2, or Bcr-Abl)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.[11]
-
Incubate at room temperature for 40 minutes.[12]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG-2 or Caco-2 cells
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the experimental procedures, the following diagrams illustrate the key signaling pathways and the general workflow for the in vitro assays.
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. ijrr.com [ijrr.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. benchchem.com [benchchem.com]
Head-to-head comparison of different cross-coupling methods for 5-Bromo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Among these, 5-bromo-2-(pyrrolidin-1-yl)pyridine stands as a versatile building block, ripe for elaboration through various cross-coupling reactions. This guide provides a head-to-head comparison of several prominent cross-coupling methodologies, offering insights into their relative performance for the derivatization of this specific substrate. While direct experimental data for this compound is limited in the accessible literature, this comparison draws upon data from structurally similar bromo-pyridine derivatives to provide a valuable predictive overview.
Performance Overview of Key Cross-Coupling Reactions
The choice of cross-coupling method is critical and depends on the desired bond formation (C-C, C-N, etc.), the nature of the coupling partner, and the required functional group tolerance. Below is a summary of quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are among the most frequently employed methods for the functionalization of pyridines. The data presented is based on reactions performed on close structural analogs of this compound.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine[1] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 12-24 | High | 5-Bromo-N-phenylpyridin-3-amine[2] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3-16 | 82-92 | 5-Bromopyrimidine[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted for the specific substrate, this compound, based on established procedures for similar compounds.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(pyrrolidin-1-yl)pyridines
This protocol outlines the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water (4:1 dioxane:water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.2 mmol), potassium phosphate (2.3 mmol), and water (1 mL).
-
Heat the reaction mixture to 85-95 °C and stir for over 15 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.
Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-2-(pyrrolidin-1-yl)pyridines
This protocol describes the palladium-catalyzed C-N bond formation between this compound and an aryl amine.[2]
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), BINAP (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Degas the mixture by three cycles of vacuum-backfill with argon.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield the 5-(arylamino)-2-(pyrrolidin-1-yl)pyridine.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(pyrrolidin-1-yl)pyridines
This protocol details the coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-alkynyl-2-(pyrrolidin-1-yl)pyridine.
Other Potentially Applicable Cross-Coupling Methods
-
Heck Coupling: This reaction would enable the introduction of vinyl groups at the 5-position by coupling with alkenes.
-
Stille Coupling: The use of organostannanes as coupling partners allows for the formation of C-C bonds with a wide range of organic groups. However, the toxicity of tin reagents is a significant drawback.[3]
-
Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, potentially allowing for milder reaction conditions.
-
Kumada Coupling: Employing Grignard reagents, this was one of the first catalytic cross-coupling methods developed.[4] Its high reactivity can be advantageous but may limit functional group tolerance.[4]
Visualizing the Cross-Coupling Workflow
A generalized workflow for a typical palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key stages from reaction setup to the isolation of the final product.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The selection of an appropriate cross-coupling method for the functionalization of this compound is a critical decision in the synthetic workflow. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent robust and versatile options for the formation of C-C and C-N bonds, with established protocols on analogous systems providing a strong starting point for optimization. While data on other methods such as Heck, Stille, Negishi, and Kumada couplings for this specific substrate are less common, their potential for generating unique structural motifs should not be overlooked. The provided protocols and comparative data aim to equip researchers with the necessary information to make informed decisions and accelerate their drug discovery and development efforts.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 5-Bromo-2-(pyrrolidin-1-yl)pyridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, consolidating critical safety and logistical information.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Hazard and Toxicity Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. This substance should be treated as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste.
-
Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents.
-
-
Containerization:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should prominently display the chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Final Disposal:
-
The final disposal of this compound waste should be conducted through an approved hazardous waste disposal facility.
-
One recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Navigating the Safe Handling of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense when handling 5-Bromo-2-(pyrrolidin-1-yl)pyridine is the consistent and correct use of personal protective equipment and engineering controls. All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects eyes from splashes and vapors. |
| Hand Protection | Butyl rubber or Viton™ gloves | Offers superior protection against pyridine and its derivatives compared to nitrile gloves. Always check manufacturer's glove compatibility charts. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | May be required for operations with a high potential for aerosolization or in the event of a spill. Use is subject to a formal respiratory protection program. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of its lifecycle in a laboratory setting.
Figure 1: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Thoroughly review the safety information for structurally similar compounds, such as pyridine and other brominated aromatics.
-
Ensure a spill kit is readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), sodium thiosulfate for bromine neutralization, and a sealed container for waste.
-
Verify the proper functioning of the chemical fume hood.
-
Don all required PPE as specified in Table 1.
-
-
Handling :
-
Perform all manipulations, including weighing and preparing solutions, within the fume hood.
-
Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.
-
Keep containers tightly closed when not in use.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Decontamination :
-
After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol
The response to a spill depends on its size and location.
Figure 2: A decision-making flowchart for responding to spills of this compound.
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
For spills of brominated compounds, treatment with sodium thiosulfate before absorption is recommended.[1]
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.[1]
-
Report the incident to the laboratory supervisor.
Major Spill (outside a fume hood or a large volume):
-
Immediately evacuate the laboratory and alert others in the area.
-
If it can be done without risk, close the laboratory door to contain vapors.
-
Contact your institution's emergency response team or call 911.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect contaminated solid materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect liquid waste, including reaction residues and cleaning solvents, in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Storage :
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Ensure containers are kept tightly closed.
-
-
Final Disposal :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
